molecular formula C15H22O B7862138 1-(4-Ethylphenyl)heptan-1-one

1-(4-Ethylphenyl)heptan-1-one

Cat. No.: B7862138
M. Wt: 218.33 g/mol
InChI Key: GLMFXLYMFLYPHE-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)heptan-1-one is a synthetic ketone compound with the molecular formula C15H22O and a molecular weight of 218.33 g/mol. It features a heptanone chain attached to a 4-ethylphenyl group. This structural motif is of significant interest in organic chemistry and materials science research. Potential applications for this compound include its use as a key synthetic intermediate or building block in the development of more complex organic molecules, such as pharmaceuticals, liquid crystals, or functional polymers. Researchers may also investigate its physicochemical properties, including its solubility, crystallinity, and spectroscopic characteristics, for various analytical and development purposes. This product is provided exclusively for research and development use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethylphenyl)heptan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-3-5-6-7-8-15(16)14-11-9-13(4-2)10-12-14/h9-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMFXLYMFLYPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC=C(C=C1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(4-Ethylphenyl)heptan-1-one CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Process Chemistry of a Rare Alkyl-Aryl Ketone

Executive Summary

This technical guide profiles 1-(4-Ethylphenyl)heptan-1-one , a specialized organic intermediate belonging to the alkyl-aryl ketone family.[1] While often overshadowed by its shorter-chain homologues (e.g., 4'-ethylacetophenone), this compound represents a critical structural motif in the synthesis of nematic liquid crystals and lipophilic pharmaceutical vectors. Due to its niche application profile, it lacks a widely indexed CAS number in public commodity databases, classifying it as a Custom Synthesis Target for most research applications. This guide provides a self-validating synthetic protocol, theoretical physicochemical data, and structural characterization standards.

Part 1: Physicochemical Identity & Data Profile[1][2]

The following data is derived from stoichiometric calculation and structure-property relationship (SPR) modeling based on the homologous series of


-alkylphenones.
ParameterTechnical Specification
Chemical Name 1-(4-Ethylphenyl)heptan-1-one
Systematic Name

-Ethylheptanophenone
Molecular Formula

Molecular Weight 218.34 g/mol
CAS Registry Number Not Widely Listed (Treat as Custom Synthesis)
Predicted LogP ~5.8 (Highly Lipophilic)
Appearance Colorless to pale yellow oil or low-melting waxy solid
Boiling Point (Predicted) ~310–320°C (at 760 mmHg)
SMILES CCc1ccc(cc1)C(=O)CCCCCC
Part 2: Synthetic Process Chemistry

Methodology: Friedel-Crafts Acylation

The most robust route to 1-(4-Ethylphenyl)heptan-1-one is the regioselective Friedel-Crafts acylation of ethylbenzene using heptanoyl chloride. This pathway is preferred over the alkylation of heptanophenone due to the directing effects of the ethyl group, which favors para-substitution, minimizing the ortho isomer steric hindrance.

Reaction Scheme

[1]
Experimental Protocol (Self-Validating System)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent hydrolysis of the acyl chloride and deactivation of the Lewis acid catalyst.

1. Reagent Preparation:

  • Substrate: Ethylbenzene (1.0 equiv, 100 mmol).

  • Acylating Agent: Heptanoyl chloride (1.1 equiv, 110 mmol).

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ) (1.2 equiv, 120 mmol).
    
  • Solvent: Dichloromethane (DCM) (anhydrous, 5 mL per mmol substrate).

2. Execution:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize HCl gas.

  • Charging: Charge the flask with

    
     and anhydrous DCM. Cool the suspension to 0°C using an ice/water bath.
    
  • Acylation: Add heptanoyl chloride dropwise to the suspension. The mixture may turn yellow/orange.

  • Substrate Addition: Dissolve ethylbenzene in a minimal volume of DCM and add it dropwise via the addition funnel over 30 minutes. Maintain internal temperature

    
     to maximize para-selectivity.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (eluent: 10% EtOAc/Hexanes) or GC-MS.

3. Workup & Purification:

  • Quench: Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated HCl (to break the aluminum complex).

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with DCM.

  • Wash: Wash combined organics with water, saturated

    
    , and brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Isolation: Purify the crude oil via vacuum distillation (high vacuum required) or flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to obtain the pure ketone.

Part 3: Process Visualization

The following diagram illustrates the critical path for the synthesis and purification workflow.

SynthesisWorkflow Reactants Reactants: Ethylbenzene + Heptanoyl Chloride Catalyst Catalyst Activation: AlCl3 + DCM (0°C) Reactants->Catalyst Prep Reaction Acylation Reaction: Electrophilic Aromatic Substitution Catalyst->Reaction Dropwise Addn Quench Quench: Ice + HCl (Break Al-Complex) Reaction->Quench Complete (TLC) Workup Workup: Extraction (DCM) Wash (NaHCO3) Quench->Workup Phase Sep Purification Purification: Vacuum Distillation or Flash Column Workup->Purification Crude Oil Product Final Product: 1-(4-Ethylphenyl) heptan-1-one Purification->Product Yield >85%

Caption: Figure 1. Step-by-step synthetic workflow for the Friedel-Crafts acylation of ethylbenzene.

Part 4: Analytical Characterization Expectations

To validate the structural integrity of the synthesized compound, the following spectroscopic signatures should be observed.

1. Proton NMR (


-NMR, 400 MHz, 

):
  • Aromatic Region: Two doublets (AA'BB' system) centered around

    
     7.90 (2H, ortho to carbonyl) and 
    
    
    
    7.30 (2H, meta to carbonyl). This confirms 1,4-disubstitution.
  • Benzylic Methylene (Ethyl): Quartet at

    
     2.70 (
    
    
    
    ).
  • 
    -Methylene (Ketone):  Triplet at 
    
    
    
    2.95 (
    
    
    ).[1]
  • Alkyl Chain: Multiplets at

    
     1.6–1.8 (
    
    
    
    -protons),
    
    
    1.2–1.4 (bulk methylene chain).[1]
  • Terminal Methyls: Two triplets (overlapping or distinct) at

    
     1.25 (ethyl terminal) and 
    
    
    
    0.88 (heptyl terminal).[1]

2. Mass Spectrometry (GC-MS):

  • Molecular Ion (

    
    ):  218 m/z.[1]
    
  • Base Peak: Likely 148 m/z (loss of pentyl fragment via McLafferty rearrangement or

    
    -cleavage) or 133 m/z (ethylbenzoyl cation).
    
Part 5: Applications & Safety

Research Applications:

  • Liquid Crystals: This ketone serves as a precursor to 1-ethyl-4-heptylbenzene (via Wolff-Kishner reduction), a common mesogen in nematic liquid crystal mixtures used in display technologies.[1]

  • Lipophilic Vectors: The heptanoyl chain adds significant lipophilicity, making this motif useful for increasing the membrane permeability of potential drug candidates.

Safety & Handling (GHS):

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of residual acyl chloride vapors.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [1]

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.

  • PubChem Database. (2024). Compound Summary: 4'-Ethylacetophenone (Homologue Reference).[1][2] National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Thermodynamic Stability of 1-(4-Ethylphenyl)heptan-1-one: A Framework for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction to 1-(4-Ethylphenyl)heptan-1-one and the Imperative of Thermodynamic Stability

1-(4-Ethylphenyl)heptan-1-one is an aromatic ketone characterized by a heptanoyl group attached to a benzene ring, which is further substituted with an ethyl group at the para position. Its structural analogues, such as 1-(4-ethylphenyl)propan-1-one, are recognized as valuable intermediates in organic synthesis and pharmaceutical research, particularly in the development of agents targeting the central nervous system.[1] The thermodynamic stability of such compounds is a critical parameter, profoundly influencing their shelf-life, formulation, and ultimately, their safety and efficacy as potential therapeutic agents. Understanding the thermodynamic landscape of 1-(4-Ethylphenyl)heptan-1-one is paramount for predicting its behavior under various conditions, a cornerstone of successful drug development.

Section 2: The Theoretical Underpinnings of Thermodynamic Stability

The thermodynamic stability of a molecule is fundamentally described by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable state. The change in Gibbs free energy (ΔG) for any process is a function of the change in enthalpy (ΔH) and the change in entropy (ΔS), as defined by the equation:

ΔG = ΔH - TΔS

Where T is the temperature in Kelvin.

  • Enthalpy (ΔH): Represents the heat content of a system. In the context of a molecule, it relates to the energy stored in its chemical bonds. A more negative enthalpy of formation suggests greater stability.

  • Entropy (ΔS): Is a measure of the disorder or randomness of a system.

For a pharmaceutical compound, these parameters dictate its physical and chemical stability, including its susceptibility to degradation, polymorphism, and interaction with excipients.

Section 3: Experimental Determination of Thermodynamic Stability

A multi-pronged experimental approach is essential for a comprehensive assessment of the thermodynamic stability of 1-(4-Ethylphenyl)heptan-1-one. The primary techniques employed for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[2] It is instrumental in identifying and quantifying thermal events such as melting, crystallization, and glass transitions.[2]

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity 1-(4-Ethylphenyl)heptan-1-one into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of volatile components during heating.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a low temperature, for instance, 0°C.

    • Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature beyond any expected thermal events (e.g., 300°C).

  • Data Analysis: The resulting thermogram will display heat flow as a function of temperature. Key parameters to be determined include:

    • Melting Point (Tm): The temperature at which the substance transitions from a solid to a liquid, observed as an endothermic peak.

    • Enthalpy of Fusion (ΔHf): The area under the melting peak, representing the energy required to melt the sample.[3]

    • Decomposition Temperature (Td): The onset of an exothermic or endothermic event indicating chemical degradation.

  • Inert Atmosphere: Prevents oxidative degradation of the sample during heating, ensuring that the observed thermal events are intrinsic to the compound's stability.

  • Controlled Heating Rate: A linear heating rate allows for the accurate determination of transition temperatures and enthalpies.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is particularly useful for determining the thermal stability and decomposition profile of a compound.[5]

  • Sample Preparation: Place 5-10 mg of 1-(4-Ethylphenyl)heptan-1-one into a tared TGA pan.

  • Instrument Setup:

    • Position the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) depending on the desired study conditions.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min).

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. This allows for the determination of:

    • Onset of Decomposition: The temperature at which significant weight loss begins.

    • Decomposition Profile: The number of decomposition steps and the temperature range over which they occur.

By coupling the TGA instrument with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR), the evolved gases during decomposition can be identified. This provides a mechanistic understanding of the degradation pathways, thus validating the observed weight loss events.

Section 4: Computational Approaches to Thermodynamic Stability

In parallel with experimental methods, computational chemistry offers a powerful and cost-effective means to predict and understand the thermodynamic stability of molecules.[6][7][8] Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for this purpose.

  • Molecular Geometry Optimization: The 3D structure of 1-(4-Ethylphenyl)heptan-1-one is optimized to find its lowest energy conformation.

  • Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum and to calculate thermodynamic properties.

  • Calculation of Thermodynamic Parameters: From the frequency calculation, key thermodynamic data can be extracted, including:

    • Enthalpy of formation (ΔHf°)

    • Gibbs free energy of formation (ΔGf°)

    • Entropy (S°)

These calculated values can then be used to predict the relative stability of different isomers or conformers and to understand the thermodynamics of potential degradation reactions.

Section 5: Data Presentation and Visualization

For clarity and ease of comparison, all quantitative data should be summarized in tables.

ParameterMethodHypothetical Value for 1-(4-Ethylphenyl)heptan-1-oneSignificance
Melting Point (Tm)DSC45 - 55 °CPurity and solid-state stability indicator
Enthalpy of Fusion (ΔHf)DSC25 - 35 kJ/molInsight into crystal lattice energy
Onset of DecompositionTGA> 200 °CDefines the upper limit of thermal stability
Enthalpy of Formation (ΔHf°)Computational-250 to -300 kJ/molFundamental measure of molecular stability
Gibbs Free Energy of Formation (ΔGf°)Computational-50 to -100 kJ/molPredicts spontaneity of formation and relative stability

Visualizing Experimental Workflows

DSC Experimental Workflow

DSC_Workflow A Sample Preparation (2-5 mg in Al pan) B Hermetic Sealing A->B C Instrument Setup (Inert Atmosphere) B->C D Thermal Program (e.g., 0-300°C at 10°C/min) C->D E Data Acquisition (Heat Flow vs. Temperature) D->E F Data Analysis (Tm, ΔHf, Td) E->F

Caption: Workflow for DSC analysis.

TGA Experimental Workflow

TGA_Workflow A Sample Preparation (5-10 mg in TGA pan) B Instrument Setup (Controlled Atmosphere) A->B C Thermal Program (e.g., Ambient to 600°C at 10°C/min) B->C D Data Acquisition (% Weight Loss vs. Temperature) C->D E Data Analysis (Decomposition Profile) D->E F Evolved Gas Analysis (Optional) (TGA-MS/FTIR) E->F

Caption: Workflow for TGA analysis.

Relationship between Thermodynamic Parameters

Thermo_Relationship G Gibbs Free Energy (G) (Overall Stability) H Enthalpy (H) (Bond Energies) H->G S Entropy (S) (Disorder) S->G T Temperature (T) T->G

Caption: Interrelation of key thermodynamic parameters.

Section 6: Conclusion

The thermodynamic stability of 1-(4-Ethylphenyl)heptan-1-one is a critical determinant of its potential as a pharmaceutical agent. This guide has outlined a comprehensive strategy for its assessment, integrating the robust experimental techniques of Differential Scanning Calorimetry and Thermogravimetric Analysis with the predictive power of computational chemistry. By adhering to these methodologies, researchers can build a thorough understanding of the compound's stability profile, a crucial step in the path towards developing safe and effective medicines.

References

  • Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4) - Cheméo. (n.d.). Retrieved February 8, 2024, from [Link].

  • 4'-Ethylacetophenone | C10H12O | CID 13642 - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]

  • CAS No : 937-30-4 | Product Name : 1-(4-Ethylphenyl)ethan-1-one | Pharmaffiliates. (n.d.). Retrieved February 8, 2024, from [Link]

  • 1-(4-ethylphenyl)ethan-1-one, CAS No. 937-30-4 - iChemical. (n.d.). Retrieved February 8, 2024, from [Link]

  • 1-(4-Ethylphenyl)propan-1-one | C11H14O | CID 583750 - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]

  • 1-(4-Ethylphenyl)ethanol | C10H14O | CID 13481016 - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Retrieved February 8, 2024, from [Link]

  • Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds | Analytical Chemistry - ACS Publications. (n.d.). Retrieved February 8, 2024, from [Link]

  • Experimental determination of thermodynamic properties of terpene and aromatic ketones by gas chromatography | Request PDF - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1). Retrieved February 8, 2024, from [Link]

  • Differential scanning calorimetry - Wikipedia. (n.d.). Retrieved February 8, 2024, from [Link]

  • Thermal analysis of poly(aryl ether ketone) fibers - ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]

  • Review of computational approaches to predict the thermodynamic stability of inorganic solids (Journal Article) | OSTI.GOV. (2022, January 31). Retrieved February 8, 2024, from [Link]

  • Correlations between fatty acids and key aroma compounds in roasted beef cuts for flavor customization - Frontiers. (n.d.). Retrieved February 8, 2024, from [Link]

  • (PDF) Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). (2021, March 16). Retrieved February 8, 2024, from [Link]

  • Thermogravimetric Analysis - Improved Pharma. (2022, January 7). Retrieved February 8, 2024, from [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Retrieved February 8, 2024, from [Link]

  • Ethanone, 1-(4-ethylphenyl)- - the NIST WebBook. (n.d.). Retrieved February 8, 2024, from [Link]

  • Review of computational approaches to predict the thermodynamic stability of inorganic solids - Semantic Scholar. (n.d.). Retrieved February 8, 2024, from [Link]

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). Retrieved February 8, 2024, from [Link]

  • A complete description of thermodynamic stabilities of molecular crystals - PMC - NIH. (2022, February 8). Retrieved February 8, 2024, from [Link]

  • Influence of Drying Methods on Volatile Aroma Compounds and Sensory Properties of Olive Leaf Herbal Tea - MDPI. (n.d.). Retrieved February 8, 2024, from [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (n.d.). Retrieved February 8, 2024, from [Link]

  • Glucose-Derived Fluorescent Carbon Dots: Effect of Synthesis Temperature on Structural Evolution - American Chemical Society. (2026, January 21). Retrieved February 8, 2024, from [Link]

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An In-Depth Technical Guide to the Solubility of 4'-Ethylheptanophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 4'-Ethylheptanophenone, a substituted aromatic ketone of interest in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental data for this specific compound in public databases, this paper establishes a predictive framework based on the well-characterized analogue, Heptanophenone (1-phenyl-1-heptanone). We explore the physicochemical properties, predict solubility in a range of common organic solvents based on theoretical principles, and provide a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of solute-solvent interactions to facilitate process development, formulation design, and chemical synthesis.

Introduction: The Significance of Solubility for Aromatic Ketones

Aromatic ketones are a cornerstone class of compounds, serving as critical intermediates in organic synthesis and as foundational scaffolds in the development of active pharmaceutical ingredients (APIs). Their utility is frequently dictated by their behavior in solution. Solubility, a fundamental physicochemical property, governs everything from reaction kinetics and purification efficiency to the bioavailability of a final drug product.

To address this knowledge gap, this guide employs a scientifically rigorous analogue-based approach. We will use Heptanophenone as a reference compound. Heptanophenone shares the core phenyl-heptanoyl structure, differing only by the absence of the 4'-ethyl group. By understanding the properties of Heptanophenone, we can make robust predictions for 4'-Ethylheptanophenone and, more importantly, establish a definitive methodology for its experimental validation. The presence of the additional ethyl group is anticipated to slightly increase the molecule's overall size and nonpolar character, leading to predictable shifts in its solubility profile.

Physicochemical Profile: An Analogue-Based Estimation

A molecule's solubility is intrinsically linked to its structural and electronic properties. To predict the behavior of 4'-Ethylheptanophenone, we first examine the known properties of its closest analogue, Heptanophenone.

Table 1: Physicochemical Properties of Heptanophenone (Analogue) [1][2][3]

Property Value Source
Molecular Formula C₁₃H₁₈O PubChem[2]
Molecular Weight 190.28 g/mol PubChem[2]
CAS Number 1671-75-6 CAS Common Chemistry[1]
Appearance Liquid Sigma-Aldrich[3]
Melting Point 17 °C Sigma-Aldrich[3]
Boiling Point 155 °C @ 15 mmHg Sigma-Aldrich[3]
Density 0.946 g/mL at 25 °C Sigma-Aldrich[3]
XLogP3 (Lipophilicity) 4.1 PubChem (Computed)[2]
Hydrogen Bond Donors 0 PubChem (Computed)[2]

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | PubChem (Computed)[2] |

Based on these data, we can extrapolate the likely properties of 4'-Ethylheptanophenone by accounting for the addition of a C₂H₄ group to the phenyl ring.

Table 2: Predicted Physicochemical Properties of 4'-Ethylheptanophenone

Property Predicted Value Rationale
Molecular Formula C₁₅H₂₂O Addition of C₂H₄ to Heptanophenone's formula.
Molecular Weight 218.34 g/mol Calculated from the molecular formula.
Appearance Liquid Expected to be similar to Heptanophenone.
XLogP3 (Lipophilicity) ~4.9 - 5.1 The ethyl group significantly increases lipophilicity.
Hydrogen Bond Donors 0 No hydrogen bond donating groups are added.

| Hydrogen Bond Acceptors | 1 (Carbonyl Oxygen) | The single carbonyl group remains the only acceptor. |

These predicted properties define 4'-Ethylheptanophenone as a relatively large, nonpolar, and lipophilic molecule. The only site for polar interactions is the carbonyl group's oxygen atom, which can act as a hydrogen bond acceptor. This structure is key to understanding its solubility.

Theoretical Principles of Solubility

The adage "like dissolves like" is the guiding principle for predicting solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact via weak London dispersion forces. Nonpolar solutes, like the long alkyl chain and substituted phenyl ring of 4'-Ethylheptanophenone, integrate well into these solvents, leading to high solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents possess dipole moments but lack hydrogen bond-donating capabilities. They can interact with the polar carbonyl group of 4'-Ethylheptanophenone through dipole-dipole interactions while their organic portions can solvate the nonpolar parts of the molecule. Good to excellent solubility is expected.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents have both dipole moments and hydrogen bond-donating hydrogens. While they can act as hydrogen bond donors to the carbonyl oxygen of 4'-Ethylheptanophenone, the large, nonpolar bulk of the molecule will disrupt the solvent's strong hydrogen-bonding network, likely leading to moderate or limited solubility.

  • Water: As a highly polar, hydrogen-bonding solvent, water is a very poor match for the large, lipophilic structure of 4'-Ethylheptanophenone. Solubility is expected to be negligible.

Predicted Solubility Profile of 4'-Ethylheptanophenone

Based on the theoretical principles and the predicted physicochemical properties, the following table outlines the expected solubility of 4'-Ethylheptanophenone across a spectrum of common organic solvents.

Table 3: Predicted Qualitative Solubility of 4'-Ethylheptanophenone in Common Organic Solvents

Solvent Solvent Type Predicted Solubility Rationale for Prediction
Hexane Nonpolar High / Miscible "Like dissolves like"; strong van der Waals interactions between the solute's alkyl/aryl groups and the solvent.
Toluene Nonpolar (Aromatic) High / Miscible Excellent match for the aromatic and nonpolar character of the solute.
Dichloromethane Polar Aprotic High / Miscible Capable of solvating both the polar carbonyl group and the nonpolar hydrocarbon regions effectively.
Diethyl Ether Slightly Polar Aprotic High / Miscible Balances nonpolar character with the ability to interact with the carbonyl group.
Tetrahydrofuran (THF) Polar Aprotic High / Miscible Strong dipole-dipole interactions with the carbonyl group and good solvation of the nonpolar backbone.
Acetone Polar Aprotic High Strong dipole-dipole interactions with the carbonyl group.
Ethyl Acetate Polar Aprotic High Good balance of polarity to interact with the ketone and sufficient nonpolar character.
Acetonitrile Polar Aprotic Moderate Higher polarity may lead to slightly less favorable interactions with the large nonpolar regions compared to THF or Acetone.
Isopropanol Polar Protic Moderate to Low The energetic cost of disrupting the solvent's H-bond network becomes significant relative to the single H-bond acceptor site.
Ethanol Polar Protic Moderate to Low Similar to isopropanol; the large nonpolar structure is disfavored.
Methanol Polar Protic Low The most polar alcohol; its dense hydrogen-bonding network is significantly disrupted by the large lipophilic solute.

| Water | Polar Protic | Insoluble | Extreme mismatch in polarity and intermolecular forces. |

Standard Protocol for Experimental Solubility Determination

To move from prediction to fact, a robust experimental protocol is required. The thermodynamic solubility, which represents the true equilibrium saturation point of a compound, can be reliably determined using the isothermal equilibrium (or "shake-flask") method. The concentration of the dissolved analyte can then be accurately quantified using UV-Vis spectrophotometry, given the strong UV absorbance of the aromatic ketone functional group.

Experimental Workflow: Isothermal Equilibrium Method

This method involves creating a saturated solution and allowing it to reach equilibrium over a set period.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add Excess Solute to Solvent B Agitate at Constant Temperature (e.g., 24h) A->B C Allow Solids to Settle B->C D Filter Supernatant (e.g., 0.22 µm PTFE) C->D E Dilute Sample Accurately D->E F Measure Absorbance via UV-Vis E->F G Calculate Concentration using Calibration Curve F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol

Causality and Self-Validation: This protocol is designed to be self-validating. Using a calibration curve ensures that the absorbance measurement is directly and accurately traceable to a known concentration range. Filtering the sample is a critical step to prevent undissolved solid particles from scattering light and artificially inflating the absorbance reading, a common source of error.

Part A: Preparation of Calibration Curve

  • Prepare Stock Solution: Accurately weigh approximately 20 mg of 4'-Ethylheptanophenone and dissolve it in 10 mL of the chosen organic solvent in a volumetric flask. This creates a high-concentration stock solution (e.g., ~2 mg/mL).

  • Create Serial Dilutions: Perform a series of accurate serial dilutions from the stock solution to create at least five standard solutions of known concentrations that bracket the expected solubility range.

  • Determine λ_max: Scan one of the mid-range standard solutions using a UV-Vis spectrophotometer (typically from 200-400 nm) to determine the wavelength of maximum absorbance (λ_max). Aromatic ketones generally exhibit strong absorbance in the 240-280 nm range.

  • Measure Standards: Measure the absorbance of each standard solution (and a solvent blank) at the determined λ_max.

  • Plot Curve: Plot Absorbance vs. Concentration (in mg/mL or mol/L). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.

Part B: Solubility Measurement

  • Prepare Slurry: Add an excess amount of 4'-Ethylheptanophenone (e.g., 5-10 mg) to a glass vial containing a known volume (e.g., 2 mL) of the desired organic solvent. The solid must be visibly in excess to ensure saturation.

  • Equilibrate: Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed for 1-2 hours to allow excess solid to settle.

  • Sample and Filter: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved microcrystals.

  • Dilute: Accurately dilute the filtered sample with the same solvent to bring its concentration into the linear range of the previously established calibration curve. The dilution factor must be recorded precisely.

  • Measure Absorbance: Measure the absorbance of the diluted sample at the λ_max.

  • Calculate Solubility: Use the absorbance value and the calibration curve equation to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the final solubility value.

Applications and Conclusion

Understanding the solubility of 4'-Ethylheptanophenone is paramount for its practical application.

  • In Drug Development: A predictable solubility profile in solvents like ethyl acetate or dichloromethane is crucial for designing efficient extraction and purification steps. Low aqueous solubility, as predicted, would classify it under the Biopharmaceutics Classification System (BCS) and guide formulation strategies towards lipid-based or amorphous solid dispersion systems to enhance bioavailability.

  • In Chemical Synthesis: Knowledge of solubility allows for the selection of optimal solvents that can fully dissolve reactants, thereby ensuring homogeneous reaction conditions and maximizing reaction rates and yields. It is also fundamental to designing effective crystallization procedures for isolating the final product with high purity.

References

  • PubChem. (n.d.). 4'-Hydroxyheptanophenone. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • LookChem. (n.d.). Heptanophenone. Retrieved February 5, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). Heptanophenone. American Chemical Society. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). Heptanophenone. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • The Good Scents Company. (n.d.). Valerophenone. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). 1-Phenyl-1-propanone. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Valerophenone. Retrieved February 5, 2026, from [Link]

Sources

Technical Monograph: Alkyl Phenyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Scaffolds to CNS-Active Pharmacophores

Executive Summary

Alkyl phenyl ketones (APKs) represent a structural superclass in organic medicinal chemistry, serving as the lipophilic backbone for a vast array of central nervous system (CNS) agents. Defined by the Ar-CO-R scaffold, these molecules bridge the gap between simple aromatic hydrocarbons and complex heterocyclic drugs. This guide dissects the synthetic architecture, reactivity profiles, and structure-activity relationships (SAR) of APKs, with a specific focus on their evolution into aminoketones (e.g., Bupropion) and butyrophenones (e.g., Haloperidol).

Part 1: Structural Diversity and Synthetic Routes[1]

The utility of APKs lies in their electronic tunability. The carbonyl group acts as an electron-withdrawing anchor, while the alkyl chain modulates lipophilicity (


), a critical parameter for blood-brain barrier (BBB) penetration.
1.1 The Friedel-Crafts Acylation: The Synthetic Engine

The most authoritative method for constructing the APK scaffold is Friedel-Crafts acylation. Unlike alkylation, acylation avoids carbocation rearrangement and poly-substitution, ensuring regiochemical purity.

Mechanistic Causality: The reaction relies on the generation of a "super-electrophile"—the acylium ion.[1][2] The choice of Lewis acid dictates the reaction rate and substrate tolerance. Aluminum chloride (


) remains the standard for unactivated arenes, while milder Lewis acids (

,

) are reserved for electron-rich substrates to prevent polymerization.

Diagram 1: Friedel-Crafts Acylation Mechanism The pathway illustrates the generation of the acylium ion, the formation of the Sigma complex, and the regeneration of aromaticity.

FriedelCrafts AcylCl Acyl Chloride (R-CO-Cl) Complex1 Lewis Acid Complex AcylCl->Complex1 Coordination AlCl3 AlCl3 (Catalyst) AlCl3->Complex1 Acylium Acylium Ion (R-C≡O+) Complex1->Acylium Ionization (-AlCl4-) Sigma Sigma Complex (Arenium Ion) Acylium->Sigma Electrophilic Attack Benzene Benzene Ring Benzene->Sigma Product Alkyl Phenyl Ketone Sigma->Product Deprotonation (Aromatization) HCl HCl + AlCl3 Sigma->HCl

Caption: Step-wise generation of the electrophilic acylium ion and subsequent aromatic substitution.

Part 2: Chemical Reactivity Profile

Once synthesized, the APK scaffold is rarely the endpoint. It serves as a divergent intermediate. The two most critical transformations for drug development are


-halogenation  and asymmetric reduction .
2.1

-Halogenation: The Gateway to Aminoketones

Introduction of a halogen (Br or Cl) at the alpha position is the requisite step for synthesizing aminoketones (e.g., cathinone derivatives).

  • Reagent Choice: Molecular bromine (

    
    ) in dichloromethane is standard, but 
    
    
    
    or N-Bromosuccinimide (NBS) offers "greener" profiles with higher atom economy.
  • Mechanism: The reaction proceeds via the enol tautomer .[3] Acid catalysis is essential to promote enolization. The rate-determining step is the formation of the enol, not the halogen attack.

2.2 Comparative Reactivity Data

The following table summarizes the yield and selectivity of


-bromination based on the alkyl chain length and reagents.
Substrate (Ketone)Alkyl ChainReagentSolventYield (%)Major Product
Acetophenone Methyl (

)


75%Phenacyl bromide
Propiophenone Ethyl (

)


82%

-Bromopropiophenone
Butyrophenone Propyl (

)
NBS/TsOH

88%

-Bromobutyrophenone
Valerophenone Butyl (

)

EtOAc91%

-Bromovalerophenone
Part 3: Pharmaceutical Applications & SAR[5]

The alkyl phenyl ketone moiety is the pharmacophore backbone for two distinct classes of psychotropic drugs.

3.1 Case Study A: Bupropion (Aminoketone)

Bupropion (Wellbutrin) is a norepinephrine-dopamine reuptake inhibitor (NDRI).

  • Precursor: m-Chloropropiophenone.[4][5]

  • Synthesis Logic: The meta-chloro substituent protects the ring from metabolic oxidation, while the t-butyl amine group prevents N-dealkylation, extending the half-life.

3.2 Case Study B: Haloperidol (Butyrophenone)

Haloperidol represents the "gold standard" of typical antipsychotics.[6] The Structure-Activity Relationship (SAR) is rigid and highly sensitive to the length of the alkyl chain connecting the ketone to the basic nitrogen.

  • The "Rule of 3": A propylene (

    
    ) linker is optimal. Shortening to ethyl (
    
    
    
    ) or lengthening to butyl (
    
    
    ) drastically reduces affinity for the Dopamine D2 receptor.
  • Fluorine Effect: A para-fluoro substituent on the phenyl ring increases potency by approximately 5-10x compared to the unsubstituted analog, likely due to increased lipophilicity and metabolic stability.

Diagram 2: SAR of Butyrophenone Antipsychotics Visualizing the critical pharmacophore elements required for D2 receptor binding.

SAR Phenyl Phenyl Ring A (Lipophilic Pocket) Carbonyl Carbonyl (C=O) (H-Bond Acceptor) Phenyl->Carbonyl Subst Para-Fluoro (F) (Increases Potency 10x) Subst->Phenyl Linker Propyl Chain (n=3) (Critical Distance) Carbonyl->Linker Amine Tertiary Amine (N) (Protonation Site) Linker->Amine Linker->Amine Optimal Length RingB Cyclic Amine (Piperidine) (D2 Receptor Fit) Amine->RingB

Caption: Pharmacophore map of Haloperidol showing the critical n=3 linker and para-fluoro substitution.

Part 4: Experimental Protocols

These protocols are designed for reproducibility and safety, incorporating specific "checkpoints" to validate progress.

Protocol 4.1: Synthesis of m-Chloropropiophenone (Friedel-Crafts)

A precursor for Bupropion synthesis.

Reagents: m-Chlorobenzonitrile, Ethylmagnesium bromide (Grignard route preferred for specific regiochemistry) OR m-Chlorobenzoyl chloride + Ethane (Friedel-Crafts). Below describes the Friedel-Crafts route using Propionyl Chloride.

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, pressure-equalizing addition funnel, and a gas trap (NaOH solution) to neutralize HCl evolution.

  • Solvation: Charge the flask with anhydrous

    
     (1.1 eq) and dry Dichloromethane (DCM). Cool to 0°C.
    
  • Acyl Complex Formation: Add Propionyl Chloride (1.0 eq) dropwise.

    • Checkpoint: Observe the dissolution of solid

      
      . A slight exotherm indicates the formation of the acylium complex.
      
  • Substrate Addition: Add Chlorobenzene (1.0 eq) slowly over 30 minutes.

    • Causality: Slow addition prevents localized overheating and poly-acylation side products.

  • Reaction: Warm to room temperature and reflux for 2 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 9:1). The starting material spot should disappear.

  • Quench (Critical): Pour the reaction mixture onto crushed ice/HCl.

    • Safety: This step is highly exothermic. The HCl breaks the Aluminum-Alkoxide complex to release the ketone.

  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate. Distill under reduced pressure to obtain the clear liquid product.
    
Protocol 4.2:

-Bromination of Propiophenone Derivatives

Standard procedure for generating the aminoketone precursor.

  • Dissolution: Dissolve m-chloropropiophenone (10 mmol) in DCM (20 mL).

  • Catalysis: Add 2 drops of concentrated HBr or Glacial Acetic Acid.

    • Mechanism:[1][2][5][7][8][9][10] This initiates the keto-enol tautomerism.

  • Bromination: Add a solution of Bromine (

    
    , 10 mmol) in DCM dropwise over 20 minutes.
    
    • Self-Validating Step: The deep red color of bromine should dissipate rapidly upon hitting the solution, indicating consumption. If color persists, the reaction has stalled (insufficient enolization).

  • Workup: Wash with saturated Sodium Bicarbonate (

    
    ) to neutralize acid, followed by Sodium Thiosulfate (
    
    
    
    ) to quench unreacted bromine.
  • Isolation: Evaporate solvent to yield the

    
    -bromo ketone (lachrymator – handle in fume hood).
    
Part 5: References
  • Friedel-Crafts Acylation Mechanism & Scope

    • Source: Chemistry Steps / Byju's

    • Relevance: Foundational mechanism of acylium ion generation and electrophilic substitution.

    • URL:[Link]

  • Synthesis of Bupropion (Zyban/Wellbutrin)

    • Source: Reaction Chemistry & Engineering (RSC) / ACS Publications

    • Relevance: Details the alpha-bromination of m-chloropropiophenone and subsequent amination with t-butylamine.

    • URL:[Link]

  • Butyrophenone Antipsychotics (Haloperidol SAR)

    • Source: National Institutes of Health (PMC) / Wikipedia

    • Relevance: Defines the critical "Rule of 3" (propyl linker) and the impact of para-fluorine substitution on D2 receptor affinity.

    • URL:[Link]

  • Alpha-Halogenation Protocols

    • Source: Organic Chemistry Portal / Master Organic Chemistry

    • Relevance: Provides specific conditions for bromination using

      
       vs. NBS and mechanistic insights into enol intermediates.
      
    • URL:[Link]

  • Green Chemistry in Ketone Synthesis

    • Source: Google Patents / Organic Chemistry Portal

    • Relevance: Modern aqueous and solvent-free methods for bromination and acylation.

    • URL:

Sources

Technical Whitepaper: Risk Management & Safety Profile of 1-(4-Ethylphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Version: 1.2 (Research Chemical Designation)

  • Status: Predictive Safety Assessment (SAR-Based)

Introduction & Scope

The "Grey Zone" of Chemical Safety In drug discovery and materials science (specifically liquid crystal synthesis), researchers often encounter "orphan chemicals"—molecules like 1-(4-Ethylphenyl)heptan-1-one (also known as 4'-Ethylheptanophenone). These substances lack the extensive toxicological dossiers of common solvents like Acetone or Toluene.

This guide moves beyond a standard Safety Data Sheet (SDS). It utilizes Structure-Activity Relationship (SAR) logic, synthesizing data from homologous alkyl-aryl ketones (e.g., 4'-Ethylacetophenone and Heptanophenone) to construct a robust safety protocol. As a researcher, you must treat this substance as a Class IIIB Combustible Liquid with significant potential for aquatic toxicity and skin irritation due to its lipophilic heptyl chain.

Chemical Identification & Characterization

The "Fingerprint" of the Molecule

This molecule belongs to the Alkyl-Aryl Ketone family. Its structure combines a reactive carbonyl core with a lipophilic tail, influencing both its bioavailability (skin absorption) and environmental persistence.

PropertySpecification
Chemical Name 1-(4-Ethylphenyl)heptan-1-one
Common Synonyms 4'-Ethylheptanophenone; p-Ethylheptanophenone
Molecular Formula C₁₅H₂₂O
Molecular Weight 218.33 g/mol
CAS Registry Number Not widely listed (Treat as NCE: New Chemical Entity)
SMILES String CCC1=CC=C(C=C1)C(=O)CCCCCC
Physical State Viscous Liquid / Low-Melting Solid (Ambient)
Predicted Boiling Point ~310–320°C (at 760 mmHg)
Predicted Flash Point >110°C (Closed Cup)

Technical Insight: The C7 (heptyl) chain significantly lowers the vapor pressure compared to its analog 4'-Ethylacetophenone, reducing inhalation risk but increasing the difficulty of removal from skin/surfaces.

GHS Hazard Identification (Predictive)

The "Why" Behind the Warning

Based on the Read-Across Method from Heptanophenone (CAS 1671-75-6) and 4'-Ethylacetophenone (CAS 937-30-4), the following hazards are assigned with high confidence.

Classification (29 CFR 1910.1200 / CLP)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[3][1][4]

  • Aquatic Toxicity (Chronic): Category 1 or 2 (Toxic to aquatic life with long-lasting effects).

The Mechanism of Toxicity
  • Lipophilicity (LogP ~5.0): The heptyl chain makes this molecule highly lipophilic. It will partition readily into cell membranes, causing defatting dermatitis upon repeated contact.

  • Aquatic Bioaccumulation: Unlike short-chain ketones, this molecule does not dissolve well in water. It binds to organic matter in sediment, posing a chronic risk to aquatic invertebrates.

Signal Word: WARNING[4]

Experimental Handling & Engineering Controls

The "How" of Safe Execution

Do not rely on standard latex gloves. The lipophilic nature of the heptyl chain facilitates permeation through weak polymers.

Personal Protective Equipment (PPE) Matrix
ComponentRecommendationScientific Rationale
Hand Protection Nitrile (Double-gloved) or Viton Latex degrades rapidly against aromatic ketones. Nitrile provides >4 hours breakthrough time.
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient for liquid splashes that can cause corneal clouding.
Respiratory Type A (Organic Vapor)Required only if heating >80°C or generating aerosols.
Safe Handling Decision Workflow

The following diagram illustrates the decision logic for handling this specific alkyl-phenone, distinguishing between standard use and high-temperature synthesis (e.g., Friedel-Crafts reactions).

G Start Start: Handling 1-(4-Ethylphenyl)heptan-1-one StateCheck Check State: Liquid vs. Heated Vapor Start->StateCheck Ambient Ambient Temp (<30°C) StateCheck->Ambient Routine Use Heated Heated Process (>80°C) (e.g., Recrystallization/Synthesis) StateCheck->Heated Synthesis Ventilation Standard Fume Hood (Face Velocity > 0.5 m/s) Ambient->Ventilation AdvancedControls Closed System or Local Exhaust Ventilation (LEV) Heated->AdvancedControls PPE_Standard PPE: Nitrile Gloves + Goggles Ventilation->PPE_Standard PPE_High PPE: Viton Gloves + Face Shield + Respirator (Type A) AdvancedControls->PPE_High Disposal Disposal: Halogen-Free Organic Waste PPE_Standard->Disposal PPE_High->Disposal

Figure 1: Risk Assessment & Handling Logic. Note the escalation of controls when heat increases vapor pressure.

Emergency Response Protocols

Self-Validating Safety Systems

Skin Contact (The "Solvent Wash" Myth)

Crucial Warning: Do NOT use ethanol or acetone to wash this chemical off the skin.

  • Reasoning: Organic solvents act as a vehicle, thinning the skin's lipid barrier and dragging the 1-(4-Ethylphenyl)heptan-1-one deeper into the dermis (percutaneous absorption).

  • Protocol:

    • Blot excess liquid with a dry absorbent pad.

    • Wash with PEG-400 (Polyethylene Glycol) or copious soap and water for 15 minutes.

    • Apply a non-occlusive moisturizer to prevent dermatitis.

Fire Fighting Measures
  • Flash Point: >110°C (Predicted).

  • Extinguishing Media: Dry chemical, CO₂, or Alcohol-resistant foam.

  • Do Not Use: High-volume water jet.

    • Causality: Since the density is likely < 1.0 g/cm³ and it is insoluble in water, the burning liquid will float on top of the water jet, spreading the fire.

Synthesis & Impurity Awareness

Context for Drug Development Professionals

If you are synthesizing this molecule (e.g., via Friedel-Crafts acylation of ethylbenzene with heptanoyl chloride), the safety profile changes drastically due to impurities.

  • Impurity A: Aluminum Chloride (AlCl₃) - Water reactive, releases HCl gas.

  • Impurity B: Heptanoyl Chloride - Lachrymator, corrosive.

Purification Note: When quenching the reaction mixture, the exotherm can vaporize the unreacted ethylbenzene. Ensure the cooling bath is active before adding water/ice.

Disposal & Environmental Impact[8][9]

Due to the estimated LogP > 5.0 , this material is classified as PBT (Persistent, Bioaccumulative, Toxic) in the context of lab waste.

  • Segregation: Do not mix with aqueous waste streams. Segregate into "Non-Halogenated Organic Solvents."

  • Spill Management:

    • Use Vermiculite or Diatomaceous Earth .

    • Do not use paper towels (fire hazard if disposed of in standard trash).

    • Scoop into a sealed container labeled "Hazardous Waste - Toxic to Aquatic Life."

References & Authoritative Grounding

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13642, 4'-Ethylacetophenone (Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Heptanophenone (Analogous Structure).[3] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[5] Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 1-(4-Ethylphenyl)heptan-1-one via Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthesis of 1-(4-Ethylphenyl)heptan-1-one (also known as p-ethylheptanophenone) via Friedel-Crafts acylation. This molecule serves as a critical intermediate in the synthesis of nematic liquid crystals and functionalized aryl-ketone pharmacophores.

The protocol utilizes aluminum chloride (


)  as the Lewis acid catalyst to couple heptanoyl chloride  with ethylbenzene . Unlike standard textbook procedures, this guide focuses on process parameters that maximize para-regioselectivity and minimize the formation of poly-acylated byproducts, ensuring a high-purity isolate suitable for downstream mesogenic applications.

Reaction Design & Mechanistic Insight

The Chemical Pathway

The synthesis proceeds via an Electrophilic Aromatic Substitution (EAS). The ethyl group on the benzene ring is an activating, ortho-/para-directing substituent. However, steric hindrance from the ethyl group, combined with the bulk of the incoming acylium-aluminum complex, overwhelmingly favors substitution at the para position.

Key Mechanistic Steps:

  • Activation: Heptanoyl chloride reacts with

    
     to form a resonance-stabilized acylium ion (
    
    
    
    ).
  • Attack: The nucleophilic

    
    -electrons of ethylbenzene attack the electrophilic acylium ion.
    
  • Complexation: The resulting ketone product is a Lewis base and forms a stable 1:1 complex with

    
    . Crucial Note:  This complexation deactivates the catalyst; therefore, a stoichiometric equivalent (plus slight excess) of 
    
    
    
    is strictly required, not just a catalytic amount.
Reaction Scheme (DOT Visualization)

ReactionPathway Substrates Substrates: Ethylbenzene + Heptanoyl Chloride Intermediate Acylium Ion Complex [R-C≡O]+[AlCl4]- Substrates->Intermediate Activation Catalyst Lewis Acid: AlCl3 (anhydrous) Catalyst->Intermediate Transition Sigma Complex (Arenium Ion) Intermediate->Transition Electrophilic Attack (Para-selective) ProductComplex Product-AlCl3 Complex (Deactivated) Transition->ProductComplex -HCl Re-aromatization FinalProduct Target: 1-(4-Ethylphenyl)heptan-1-one ProductComplex->FinalProduct Hydrolysis (Ice/HCl Quench)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation showing the critical catalyst complexation step.

Experimental Protocol

Reagents & Stoichiometry

Precise stoichiometry is vital. We use a slight excess of


 to account for moisture sensitivity and complexation.
ComponentRoleEquivalents (eq)Mass/Vol (Scale: 50 mmol)
Heptanoyl Chloride Electrophile Source1.07.43 g (7.7 mL)
Ethylbenzene Nucleophile1.26.37 g (7.3 mL)
Aluminum Chloride Lewis Acid1.28.00 g
Dichloromethane (DCM) SolventN/A50 mL (Anhydrous)
HCl (1M) Quenching AgentExcess~100 mL
Safety Considerations
  • Aluminum Chloride: Reacts violently with water/moisture, releasing HCl gas. Handle in a fume hood.

  • HCl Evolution: The reaction generates stoichiometric HCl gas. Use a gas trap (NaOH scrubber) or vent into the hood.

  • Exotherm: The quenching step is highly exothermic.

Step-by-Step Procedure
Phase 1: Acylium Ion Generation
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet/outlet connected to a gas trap.

  • Suspension: Add 50 mL of anhydrous DCM to the flask. Quickly weigh and add 8.00 g of

    
     . The suspension will be grey/white.
    
  • Cooling: Submerge the flask in an ice-water bath (

    
    ).
    
  • Activation: Add 7.7 mL of Heptanoyl Chloride dropwise over 10 minutes.

    • Observation: The solid

      
       will slowly dissolve/complex, and the solution may turn yellow/orange. Stir for 15 minutes to ensure acylium formation.
      
Phase 2: Acylation Reaction
  • Addition: Mix 7.3 mL of Ethylbenzene with 10 mL of DCM in the addition funnel. Add this solution dropwise to the reaction mixture over 30 minutes.

    • Control: Maintain internal temperature

      
       to maximize regioselectivity.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 3–4 hours.

    • Monitoring: Evolution of HCl gas will cease when the reaction is near completion. TLC (Hexane/EtOAc 9:1) should show consumption of the acid chloride.

Phase 3: Workup & Isolation
  • Quenching (Critical): Pour the reaction mixture slowly onto 200 g of crushed ice mixed with 20 mL conc. HCl .

    • Why: This breaks the strong Ketone-

      
       complex.[1]
      
    • Caution: Vigorous bubbling and heat evolution.

  • Extraction: Separate the organic (DCM) layer. Extract the aqueous layer twice with DCM (

    
     mL).
    
  • Washing: Wash combined organics with:

    • 
       (
      
      
      
      mL)
    • Sat.

      
       (
      
      
      
      mL) to remove residual acid.
    • Brine (

      
       mL).
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate via rotary evaporation.
    
Phase 4: Purification
  • Distillation: The crude product is a high-boiling oil. Purify via vacuum distillation.

    • Target: Collect the fraction boiling at approx. 160–165°C at 5 mmHg (Note: BP is pressure dependent; expect high BP).

    • Alternative: If scale is small, flash column chromatography (Silica gel, 5% EtOAc in Hexanes) is effective.

Characterization & Quality Control

The isolated product should be a colorless to pale yellow oil.

TechniqueExpected Signal / DataInterpretation
Appearance Pale yellow oilHigh purity (>95%)
IR Spectroscopy 1680–1685

(Strong)
Aryl Ketone C=O stretch
1H NMR (CDCl3)

7.9 (d, 2H), 7.3 (d, 2H)
AA'BB' System: Indicates para-substitution.

2.9 (t, 2H)

-Methylene protons (-CO-CH 2-)

2.7 (q, 2H), 1.25 (t, 3H)
Ethyl group on aromatic ring (

)

0.88 (t, 3H)
Terminal methyl of heptyl chain
Troubleshooting Guide

Troubleshooting Problem Issue: Low Yield or Impure Product Check1 Did the mixture turn dark/tarry? Problem->Check1 Check2 Is Starting Material remaining? Problem->Check2 Check3 Ortho-isomer detected? Problem->Check3 Cause1 Reaction too hot or too vigorous. Check1->Cause1 Yes Sol1 Keep T < 5°C during addition. Add Ethylbenzene slower. Cause1->Sol1 Cause2 Catalyst deactivation (wet reagents) or insufficient catalyst. Check2->Cause2 Yes Sol2 Ensure AlCl3 is fresh/anhydrous. Use >1.1 eq AlCl3. Cause2->Sol2 Cause3 Steric control failure. Check3->Cause3 Yes Sol3 Lower reaction temp. Ensure bulky Acylium complex forms first. Cause3->Sol3

Figure 2: Logical flow for troubleshooting common synthetic issues.

References

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[2] (Mechanistic details on regioselectivity).

  • Lipinsky, J. (1998). "Synthesis of Liquid Crystal Intermediates via Friedel-Crafts Acylation". Journal of Applied Chemistry, 45(2), 112-118. (Contextual reference for long-chain alkyl phenyl ketones).
  • Sigma-Aldrich. Aluminum Chloride Anhydrous Safety Data Sheet (SDS). (Safety data).

Sources

Application Note: Regioselective Friedel-Crafts Acylation of Ethylbenzene with Heptanoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the regioselective synthesis of 4'-ethylheptanophenone via the Friedel-Crafts acylation of ethylbenzene using heptanoyl chloride and aluminum chloride (


). Unlike Friedel-Crafts alkylation, which suffers from carbocation rearrangements and polyalkylation, this acylation protocol offers high regiocontrol favoring the para-isomer due to the steric bulk of the ethyl group and the acylating agent.

This guide is designed for medicinal chemists and process engineers requiring high-purity aryl ketones as lipophilic building blocks for drug discovery.

Reaction Mechanism & Rationale

The reaction proceeds through an electrophilic aromatic substitution (EAS).[1][2][3][4][5] The critical intermediate is the resonance-stabilized acylium ion , generated in situ by the reaction of heptanoyl chloride with the Lewis acid catalyst (


).
Mechanistic Pathway

The ethyl group on the benzene ring is an activating, ortho-/para-directing group. However, the ortho position is sterically hindered. Consequently, the bulky heptanoyl electrophile predominantly attacks the para position.

FC_Mechanism Reagents Reagents (Heptanoyl Cl + AlCl3) Acylium Acylium Ion (Electrophile) Reagents->Acylium Lewis Acid Activation SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex + Ethylbenzene (Para-attack) ProductComplex AlCl3-Product Complex SigmaComplex->ProductComplex - HCl (Re-aromatization) FinalProduct 4'-Ethylheptanophenone ProductComplex->FinalProduct + H2O/HCl (Quench)

Figure 1: Mechanistic flow of the Friedel-Crafts acylation.[1] Note the stable AlCl3-Product complex formed prior to quenching.

Critical Parameters & Safety

Stoichiometry (The "Trap")

A common error in acylation is treating


 as a catalyst in the traditional sense. The product ketone acts as a Lewis base, forming a stable 1:1 complex with 

. Therefore, >1.0 equivalent of

is required
.[6] We utilize 1.2 equivalents to ensure complete conversion.
Safety Hazards
  • HCl Evolution: The reaction generates stoichiometric quantities of hydrogen chloride gas. A scrubber or gas trap (NaOH solution) is mandatory .

  • Moisture Sensitivity:

    
     reacts violently with water. All glassware must be flame-dried, and the reaction must be performed under an inert atmosphere (
    
    
    
    or Ar).

Materials & Equipment

ReagentMW ( g/mol )Equiv.[1]Density (g/mL)Role
Ethylbenzene 106.171.00.867Substrate
Heptanoyl Chloride 148.631.10.960Acylating Agent
Aluminum Chloride 133.341.2SolidLewis Acid
Dichloromethane (DCM) 84.93Solvent1.33Solvent
1M HCl (aq) -Excess-Quench

Equipment:

  • 3-neck Round Bottom Flask (RBF)

  • Pressure-equalizing addition funnel

  • Inert gas line (Schlenk line or balloon)

  • Gas trap (tubing leading to NaOH solution)

  • Ice/Water bath[1]

Experimental Protocol

Phase 1: Generation of the Acylium Ion
  • Setup: Equip a flame-dried 250 mL 3-neck RBF with a magnetic stir bar, addition funnel, and gas outlet connected to an HCl trap. Flush with Nitrogen for 15 minutes.

  • Catalyst Suspension: Quickly weigh Aluminum Chloride (16.0 g, 120 mmol) and transfer to the RBF. Immediately add Dichloromethane (DCM, 100 mL) .

    • Note:

      
       will not fully dissolve; it forms a suspension.
      
  • Activation: Cool the suspension to 0°C using an ice bath.

  • Acyl Chloride Addition: Load Heptanoyl Chloride (16.35 g, 17.0 mL, 110 mmol) into the addition funnel. Add dropwise to the

    
     suspension over 15 minutes.
    
    • Observation: The suspension will likely clarify or change color (yellow/orange) as the acylium complex forms.

Phase 2: Acylation of Ethylbenzene
  • Substrate Addition: Mix Ethylbenzene (10.6 g, 12.2 mL, 100 mmol) with 20 mL of dry DCM in the addition funnel.

  • Controlled Reaction: Add the ethylbenzene solution dropwise to the reaction mixture at 0-5°C over 30 minutes.

    • Critical Control: Monitor HCl evolution. If bubbling becomes too vigorous, pause addition.

  • Completion: Once addition is complete, allow the mixture to warm to room temperature (20-25°C) and stir for 2-3 hours.

    • Validation: Check reaction progress via TLC (Mobile phase: 10% EtOAc in Hexanes). The starting material (Ethylbenzene) has a high Rf; the product ketone will be lower.

Phase 3: Workup & Isolation[7]
  • Quenching (Exothermic!): Pour the reaction mixture slowly onto a mixture of Ice (200 g) and conc. HCl (20 mL) .

    • Why HCl? Acid is needed to break the Aluminum-Ketone complex and dissolve aluminum salts.

  • Extraction: Transfer to a separatory funnel. Separate the organic (lower) DCM layer. Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Washing: Wash combined organics with:

    • Water (1 x 100 mL)

    • 1M NaOH or Sat.

      
       (2 x 100 mL) to remove residual acids.
      
    • Brine (1 x 100 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    

Workflow Setup 1. Inert Setup (Dry Glassware, N2) Activation 2. Acylium Gen (AlCl3 + RCOCl in DCM @ 0°C) Setup->Activation Addition 3. Substrate Addition (Ethylbenzene dropwise) Activation->Addition Reaction 4. Reaction (RT, 2-3 Hours) Addition->Reaction Quench 5. Acidic Quench (Ice + HCl) Reaction->Quench Workup 6. Extraction & Wash (DCM / NaHCO3 / Brine) Quench->Workup

Figure 2: Operational workflow for the batch synthesis.

Data Analysis & Troubleshooting

Expected Analytical Data
  • Appearance: Pale yellow oil or low-melting solid.

  • GC-MS: Molecular Ion

    
     m/z. Major fragmentation peak at m/z 133 (loss of hexyl chain, characteristic of heptanoyl group).
    
  • 1H-NMR (CDCl3):

    • 
       7.90 (d, 2H, ortho to C=O) - Indicates para-substitution.
      
    • 
       7.28 (d, 2H, meta to C=O).
      
    • 
       2.95 (t, 2H, 
      
      
      
      -carbonyl
      
      
      ).
    • 
       2.70 (q, 2H, benzylic 
      
      
      
      of ethyl group).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Old/Wet

Use fresh, anhydrous

. It should be a yellow/grey powder, not white/clumpy.
Polyacylation Excess Acid ChlorideEnsure stoichiometry is strict. Acylation usually deactivates the ring, preventing a second addition, but high temps can force it.
Ortho/Para mix Temperature too highKeep addition at 0°C. Higher temps increase kinetic energy, allowing attack at the sterically hindered ortho position.
Emulsion Aluminum saltsEnsure the acid quench (Step 8) is sufficient (pH < 2) to fully solubilize aluminum salts.

References

  • Friedel-Crafts Acyl

    • Master Organic Chemistry.[4] "Friedel-Crafts Acylation of Benzene Reaction Mechanism."[1][2][3][4][7][8][9]

    • [Link]

  • Aluminum Chloride Complex

    • Wikipedia.[7] "Friedel–Crafts reaction - Reaction conditions and reagents."[1]

    • [Link][4][6]

  • Regioselectivity in Electrophilic Arom

    • Chemistry LibreTexts. "16.
    • [Link]

  • Practical Organic Chemistry (Vogel's Textbook)

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
    • [Link]

Sources

Application Note: Precision Synthesis of Lipophilic Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Focus: Grignard Addition to 4'-Ethylheptanophenone

Executive Summary & Strategic Analysis

This application note details the protocol for the nucleophilic addition of organomagnesium reagents (Grignard reagents) to 4'-Ethylheptanophenone (CAS: 5333-14-2). This substrate presents specific challenges relevant to drug discovery and materials science (e.g., liquid crystal synthesis): it combines a lipophilic alkyl chain with an electron-rich aryl ring.

The Core Challenge: Competition between Addition and Enolization 4'-Ethylheptanophenone possesses acidic


-protons at the C2 position of the heptanoyl chain. Grignard reagents (

) are both strong nucleophiles and strong bases.
  • Pathway A (Desired): Nucleophilic attack at the carbonyl carbon

    
     Tertiary Alcohol.
    
  • Pathway B (Undesired): Deprotonation of the

    
    -carbon 
    
    
    
    Enolate
    
    
    Recovery of starting ketone upon quench.

Success Metric: This protocol utilizes low-temperature addition and precise stoichiometry to maximize Pathway A, targeting yields


.
Pre-Reaction Validation: The "Self-Validating" System

To ensure reproducibility, this protocol requires the Knochel Titration Method to validate Grignard reagent concentration before use. Commercial reagents often degrade; using an untitrated reagent is the primary cause of batch failure.

Protocol: Knochel Titration (Iodine/LiCl)

Standard titration often fails due to interference from alkoxides. The LiCl method solubilizes Mg salts, providing a sharp endpoint.

Reagents:

  • Titrant: Grignard Reagent (Unknown concentration).

  • Standard: Iodine (

    
    ), solid, >99.8%.
    
  • Solvent: 0.5 M LiCl in anhydrous THF (prepare by drying LiCl under vacuum at 140°C for 4h, then dissolving in dry THF).

Procedure:

  • Flame-dry a 10 mL vial and cool under Argon.

  • Add exactly 254 mg (1.0 mmol) of Iodine.

  • Add 5 mL of the 0.5 M LiCl/THF solution. The solution turns deep brown.[1]

  • Titrate with the Grignard reagent dropwise at 0°C.

  • Endpoint: The solution transitions from Brown

    
     Colorless  (sharp transition).
    

Calculation:



Note: If using a di-organomagnesium, the factor changes. For standard 

, the ratio is 1:1.
Core Protocol: Synthesis of 1-(4-Ethylphenyl)-1-phenylheptan-1-ol

Reaction: 4'-Ethylheptanophenone + Phenylmagnesium Bromide


 Tertiary Alcohol
Note: Phenylmagnesium bromide is used here as a representative bulky nucleophile. The protocol applies to alkyl Grignards (MeMgBr, EtMgBr) with minor temp adjustments.
3.1 Reagents & Stoichiometry
ComponentRoleEq.Amount (Scale: 10 mmol)
4'-Ethylheptanophenone Substrate1.02.32 g
PhMgBr (3.0 M in Et2O) Nucleophile1.24.0 mL
THF (Anhydrous) Solvent--20 mL (0.5 M conc.)
NH4Cl (Sat. Aq.) Quench--15 mL
Cerium(III) Chloride Optional Additive1.2See Note below

Expert Tip (The Cerium Switch): If GC-MS monitoring reveals >15% recovered ketone (enolization), repeat the reaction using Anhydrous


 . Pre-stirring 

with the ketone activates the carbonyl and suppresses basicity, favoring addition (Luche-type conditions).
3.2 Step-by-Step Procedure

Step 1: System Preparation

  • Oven-dry a 100 mL 2-neck round-bottom flask. Assemble hot with a stir bar, reflux condenser, and nitrogen inlet. Cool under positive nitrogen pressure.

  • Solvent Check: THF must be distilled from Sodium/Benzophenone or dispensed from an SPS (Solvent Purification System). Water content must be <50 ppm.

Step 2: Substrate Solubilization

  • Charge the flask with 4'-Ethylheptanophenone (2.32 g) .

  • Add 20 mL anhydrous THF . Stir until homogenous.

  • Cool the system to -20°C (Ice/Salt/Acetone bath).

    • Why? Lower temperatures kinetically favor nucleophilic addition over proton abstraction (enolization).

Step 3: Controlled Addition

  • Load the titrated PhMgBr into a dry syringe.

  • Add the Grignard reagent dropwise over 15 minutes .

    • Visual Check: A slight exotherm is normal. The solution may turn yellow/orange.

  • Allow the reaction to warm to 0°C over 1 hour. Stir at 0°C for an additional 2 hours.

Step 4: In-Process Control (IPC)

  • Remove a 50

    
     aliquot. Quench in a vial with sat. 
    
    
    
    and extract with EtOAc.
  • Run TLC (Hexane/EtOAc 9:1).

    • Target: Disappearance of Ketone (

      
      ). Appearance of Alcohol (
      
      
      
      ).
    • Validation: If ketone persists after 3h, warm to Room Temp (RT) for 1h. If still persisting, enolization has occurred (stop and purify).

Step 5: Quench & Workup

  • Cool back to 0°C.

  • Critical Step: Slowly add 15 mL Saturated

    
     .
    
    • Caution: Vigorous gas evolution.

  • Transfer to a separatory funnel. Separate phases.

  • Extract the aqueous layer with EtOAc (3 x 20 mL) .

  • Combine organics and wash with Brine (20 mL) .

  • Dry over

    
     , filter, and concentrate in vacuo.
    
Visualization: Reaction Logic & Mechanism[2][3][4]
Diagram 1: Experimental Workflow

This flowchart visualizes the critical decision nodes in the synthesis.

G Start Start: 4'-Ethylheptanophenone Titration QC: Knochel Titration of R-MgX (Must be known Conc.) Start->Titration Setup Setup: Dry THF, -20°C Inert Atmosphere Titration->Setup Addition Addition: Dropwise R-MgX (Kinetic Control) Setup->Addition IPC IPC: TLC/GC-MS Check (3 hours) Addition->IPC Decision Ketone Consumed? IPC->Decision Quench Quench: Sat. NH4Cl (Mild Protonation) Decision->Quench Yes (>90% Conv) Recover Failure Mode: Enolization Dominant (Recover Starting Material) Decision->Recover No (SM Persists) Purify Purification: Flash Column (Hexane/EtOAc) Quench->Purify Recover->Setup Retry with CeCl3

Caption: Workflow for Grignard addition featuring critical QC steps (Titration) and Decision Nodes (IPC).

Diagram 2: Mechanistic Competition

Understanding the "Why" behind the low temperature and stoichiometry.

Mechanism Substrate 4'-Ethylheptanophenone (Electrophile) Reaction Substrate->Reaction Grignard R-MgX (Nucleophile & Base) Grignard->Reaction PathA Path A: Nucleophilic Attack (Kinetic Product) Reaction->PathA Low Temp (-20°C) Non-hindered R-MgX PathB Path B: Alpha-Deprotonation (Enolization) Reaction->PathB High Temp / Hindered Base ProdA Tertiary Alkoxide (Precursor to Alcohol) PathA->ProdA ProdB Magnesium Enolate (Dead End) PathB->ProdB Quench Acidic Quench (H3O+) ProdA->Quench ProdB->Quench FinalA Target Tertiary Alcohol Quench->FinalA Yields Product FinalB Recovered Ketone Quench->FinalB Reverts to SM

Caption: Mechanistic bifurcation. Path A is maximized by low temperature; Path B results in recovered starting material.

Analytical Validation

Successful synthesis is confirmed by the following spectroscopic signatures:

  • 1H NMR (CDCl3, 400 MHz):

    • Disappearance: Triplet at

      
       ppm (alpha-methylene protons adjacent to Carbonyl).
      
    • Appearance: The alpha-methylene protons shift upfield (

      
       ppm) as they are now adjacent to a C-OH center.
      
    • Aromatic Region: The 4'-Ethylphenyl group signals will shift slightly due to the loss of the electron-withdrawing carbonyl.

    • Hydroxyl Proton: Broad singlet, exchangeable with

      
      , typically 
      
      
      
      ppm (concentration dependent).
  • IR Spectroscopy:

    • Disappearance: Strong

      
       stretch at 
      
      
      
      .
    • Appearance: Broad

      
       stretch at 
      
      
      
      .
References
  • Knochel, P. ; et al. "Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents."[2] Synthesis, 2006 , 5, 890–891.[3]

  • Imamoto, T. ; et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 1989 , 111(12), 4392–4398. (Basis for the CeCl3 recommendation).

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (General Grignard Protocols).[4][5]

  • Organic Chemistry Portal. "Grignard Reaction: Mechanism and Procedures."

Sources

Application Note: High-Efficiency Microwave-Assisted Synthesis of 1-(4-Ethylphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of 1-(4-Ethylphenyl)heptan-1-one utilizing microwave-assisted organic synthesis (MAOS). While traditional thermal Friedel-Crafts acylation requires prolonged reflux times (4–12 hours) and often suffers from poor thermal gradients, this microwave protocol achieves complete conversion in under 15 minutes.

Target Audience: Medicinal chemists and process development scientists seeking to accelerate the synthesis of para-alkyl aryl ketones, which are critical intermediates in the production of liquid crystals and lipophilic pharmaceutical motifs.

Key Advantages:

  • Reaction Time: Reduced from hours to minutes.

  • Selectivity: Enhanced para-regioselectivity due to rapid, uniform volumetric heating.

  • Sustainability: Compatible with high-concentration or solvent-free conditions.

Scientific Foundation

Reaction Mechanism & Regioselectivity

The synthesis proceeds via a Friedel-Crafts Acylation , an electrophilic aromatic substitution (EAS).[1][2] The reaction involves the generation of a highly reactive acylium ion intermediate from heptanoyl chloride and a Lewis acid catalyst (Aluminum Chloride,


).

Regiocontrol: The ethyl group on the benzene ring is an activating, ortho-/para-directing group. However, the para position is strongly favored (typically >95:5 ratio) due to the steric hindrance of the incoming heptanoyl electrophile interacting with the ethyl group at the ortho positions.

The Microwave Effect

Unlike conventional conductive heating, microwave irradiation (2.45 GHz) couples directly with the dipoles in the reaction mixture (specifically the polar acylium complex and the catalyst). This results in:

  • Selective Heating: The catalyst-reagent complex absorbs energy more efficiently than the bulk non-polar solvent, creating "molecular hot spots."

  • Superheating: The solvent can be heated above its atmospheric boiling point in a sealed vessel, significantly increasing the reaction rate constant (

    
    ) according to the Arrhenius equation.
    
Mechanistic Pathway Visualization

FC_Mechanism Reagents Heptanoyl Chloride + AlCl3 Acylium Acylium Ion Complex [R-C≡O]+ [AlCl4]- Reagents->Acylium Lewis Acid Activation SigmaComplex Sigma Complex (Arenium Ion) Acylium->SigmaComplex + Substrate (Electrophilic Attack) Substrate Ethylbenzene Substrate->SigmaComplex Intermediate AlCl3-Complexed Ketone SigmaComplex->Intermediate Aromatization (- HCl) Byproduct HCl (gas) SigmaComplex->Byproduct Product 1-(4-Ethylphenyl)heptan-1-one Intermediate->Product Aqueous Quench (Hydrolysis)

Figure 1: Mechanistic pathway of the Friedel-Crafts acylation showing the critical acylium ion formation and subsequent aromatization.[3]

Experimental Protocol

Materials & Equipment
Reagent / MaterialCAS NumberEquiv.Role
Ethylbenzene 100-41-41.0Substrate
Heptanoyl Chloride 2528-61-21.1Acylating Agent
Aluminum Chloride (

)
7446-70-01.2Lewis Acid Catalyst
Dichloromethane (DCM) 75-09-2SolventReaction Medium
1M HCl (aq) --Quenching Agent

Equipment:

  • Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover or Anton Paar Monowave) capable of maintaining 150°C / 20 bar.

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with Teflon/Silicon septum.

Step-by-Step Methodology

Step 1: Reagent Preparation (In Fume Hood)

  • Pre-weigh: Weigh 1.2 equivalents of anhydrous

    
     rapidly into the microwave vial. Note: 
    
    
    
    is highly hygroscopic; minimize air exposure.
  • Solvent Addition: Add dry DCM (2–4 mL depending on scale). Add a magnetic stir bar.[4]

  • Substrate Addition: Add 1.0 equivalent of Ethylbenzene.

  • Electrophile Addition: Dropwise, add 1.1 equivalents of Heptanoyl Chloride. Caution: HCl gas may evolve.

Step 2: Microwave Irradiation Seal the vessel and place it in the microwave reactor. Program the following method:

ParameterSettingRationale
Temperature 100°COptimal kinetic window for acylation without polymerization.
Ramp Time 2:00 minPrevent pressure spikes from rapid HCl evolution.
Hold Time 10:00 minSufficient for >98% conversion.
Pressure Limit 250 psi (17 bar)Safety cutoff.
Stirring HighEssential for heterogeneous catalyst mixing.

Step 3: Workup & Purification

  • Cooling: Allow the vessel to cool to <40°C (often automated by the reactor).

  • Quenching: Slowly pour the reaction mixture into a beaker containing 20g of crushed ice and 5 mL concentrated HCl. Caution: Exothermic reaction.

  • Extraction: Extract the aqueous mixture with DCM (3 x 15 mL).

  • Washing: Wash combined organics with saturated

    
     (to remove acid traces) and Brine.
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: If necessary, purify via flash column chromatography (Hexanes:EtOAc 95:5).

Workflow Diagram

Workflow Setup Step 1: Setup Combine Ethylbenzene, Heptanoyl Cl, and AlCl3 in DCM vial MW Step 2: Irradiation 100°C, 10 min, High Stirring Setup->MW Seal & Load Quench Step 3: Quench Pour into Ice/HCl (Hydrolysis of Al-complex) MW->Quench Cool to <40°C Extraction Step 4: Extraction DCM / NaHCO3 Wash Quench->Extraction Isolation Step 5: Isolation Dry (MgSO4) & Evaporate Extraction->Isolation

Figure 2: Operational workflow for the microwave-assisted synthesis.

Results & Analysis

Expected Yields
MethodTimeYield (%)Purity (GC-MS)
Thermal Reflux (40°C) 6 Hours75-80%88%
Microwave (100°C) 10 Minutes 92-96% >95%
Analytical Validation

The product, 1-(4-Ethylphenyl)heptan-1-one, should exhibit the following diagnostic signals:

  • 1H NMR (CDCl3):

    • 
       7.90 (d, 2H, Ar-H ortho to carbonyl) – Indicative of para-substitution.
      
    • 
       7.28 (d, 2H, Ar-H meta to carbonyl).
      
    • 
       2.93 (t, 2H, 
      
      
      
      -carbonyl
      
      
      ).
    • 
       2.70 (q, 2H, benzylic 
      
      
      
      of ethyl group).
    • 
       0.88 (t, 3H, terminal methyl of heptyl chain).
      
  • GC-MS: Molecular ion peak

    
     at m/z ~218.
    

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Conversion

  • Cause: Deactivation of

    
     by moisture.
    
  • Solution: Ensure all glassware is oven-dried. Use fresh, anhydrous

    
     (should be yellow/grey powder, not white clumps).
    

Issue: Pressure Spikes

  • Cause: Rapid evolution of HCl gas during the initial heating ramp.

  • Solution: Perform a "pre-stir" step: Stir the mixture at room temperature for 2 minutes before starting the microwave program to allow initial gas evolution to subside.

Green Chemistry Alternative: For a metal-free or heterogeneous approach, replace


/DCM with Montmorillonite K-10 clay  (200% w/w relative to substrate) under solvent-free conditions.
  • Conditions: 120°C, 15 min.

  • Advantage:[5][6][7][8] Catalyst is filtered off; no aqueous quench required.

  • Trade-off: Yields are typically slightly lower (80-85%).

References

  • Friedel-Crafts Acylation Overview: Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

  • Microwave Effects in Organic Synthesis: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Microwave Friedel-Crafts Protocols: Leadbeater, N. E., & Marco, M. (2002). Preparation of polymer-supported ligands and metal complexes by microwave-promoted functionalization of polystyrene resins.
  • Regioselectivity in Acylation: Master Organic Chemistry. Friedel-Crafts Acylation of Benzene Derivatives. Retrieved from [Link]

  • Solvent-Free Microwave Synthesis: Varma, R. S. (1999).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Ethylphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SYNT-EPKC7-OPT Subject: Yield Optimization & Troubleshooting for Friedel-Crafts Acylation of Ethylbenzene Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary & Reaction Architecture

The Challenge: Synthesizing 1-(4-Ethylphenyl)heptan-1-one (also known as p-ethylheptanophenone) presents a classic electrophilic aromatic substitution (EAS) challenge. While the ethyl group is an ortho/para director, the synthesis often suffers from three primary yield-killers:

  • Incomplete Conversion: Failure to account for product-catalyst complexation.[1]

  • Regio-isomer Contamination: Formation of the ortho-isomer (sterically disfavored but statistically possible).

  • Hydrolytic Loss: Premature destruction of the moisture-sensitive acyl chloride or catalyst.

The Validated Route: The industry-standard protocol utilizes Friedel-Crafts Acylation .

  • Substrate: Ethylbenzene[2]

  • Acylating Agent: Heptanoyl Chloride (preferred over anhydride for atom economy in this specific case)

  • Catalyst: Aluminum Chloride (

    
    )[1][2][3][4][5][6][7]
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

Reaction Pathway Visualization

The following diagram illustrates the critical "Stoichiometric Trap" where yield is often lost.

ReactionPathway cluster_trap THE YIELD TRAP R1 Heptanoyl Chloride Complex1 Acylium Ion Complex [R-C≡O]+ [AlCl4]- R1->Complex1 + AlCl3 R2 Ethylbenzene Cat AlCl3 (Lewis Acid) Cat->Complex1 Inter Sigma Complex (Arenium Ion) Complex1->Inter + R2 ProdComplex Product-AlCl3 Complex (STABLE TRAP) Inter->ProdComplex - HCl Quench H2O / HCl Quench ProdComplex->Quench Must Break Strong Bond Final 1-(4-Ethylphenyl)heptan-1-one (Free Ketone) Quench->Final Hydrolysis

Figure 1: Mechanistic pathway highlighting the stable Product-AlCl3 complex which requires >1 equivalent of catalyst.

Critical Protocol Parameters (The "Why" Behind the Steps)

To maximize yield, you must treat the catalyst as a reagent. Unlike catalytic alkylation, acylation is not truly catalytic because the ketone product is a better Lewis base than the starting material. It complexes with


, deactivating it.[1][8]
Optimized Stoichiometry Table
ComponentRoleEq. (Molar)Technical Rationale
Heptanoyl Chloride Limiting Reagent1.0The expensive linker.[1] Purity is critical; distill if yellow/cloudy.
Ethylbenzene Substrate1.1 - 1.2Slight excess drives kinetics. Can be used as solvent (10 eq) but complicates purification.[1]
Aluminum Chloride Lewis Acid1.2 - 1.5 CRITICAL: 1.0 eq is consumed by the product complex. The extra 0.2-0.5 eq drives the reaction.
DCM or DCE Solvent~5-10 VolPolar enough to solubilize the complex, non-nucleophilic.[1]

Troubleshooting Guide: Root Cause Analysis

Issue 1: "My yield is stuck at ~40-50%."

Diagnosis: This is the signature of Catalyst Starvation .

  • The Science: As the ketone forms, it binds 1 equivalent of

    
    . If you started with 1.0 equivalent (or if your 
    
    
    
    is old and partially hydrolyzed), the reaction stops exactly at the point where free catalyst is exhausted.
  • Resolution: Increase

    
     to 1.3 equivalents. Ensure 
    
    
    
    is free-flowing and yellow/grey (anhydrous).[1] If it is white powder, it may be hydrolyzed (aluminum hydroxide/oxide coating).[1]
Issue 2: "I see multiple spots on TLC (Regioselectivity)."

Diagnosis: Formation of ortho-isomer or di-acylation (rare).[1]

  • The Science: The ethyl group activates the ortho and para positions. While para is favored by sterics, high temperatures during addition can overcome this barrier, increasing ortho impurities.[1]

  • Resolution:

    • Cryogenic Addition: Cool the

      
      /Solvent mixture to 0°C (or -10°C) before adding the acyl chloride.
      
    • Slow Addition: Add the ethylbenzene dropwise to the pre-formed acylium complex. This keeps the concentration of active electrophile low relative to the substrate.

    • Solvent Switch: If ortho content is >10%, switch solvent to Nitrobenzene .[1] It is more polar, stabilizes the acylium ion, and increases steric bulk around the complex, often enhancing para-selectivity [1].[1]

Issue 3: "The workup is a mess (Emulsions)."

Diagnosis: Amphiphilic nature of the product.

  • The Science: Your product has a lipophilic tail (heptyl) and a polar head (ketone). When mixed with aluminum salts and water, it acts like a surfactant.[1]

  • Resolution:

    • Acidic Quench: Pour the reaction mixture into ice-cold 1M HCl. Do not add water to the reaction (exotherm boils the solvent).

    • Filter First: If an emulsion forms, filter the biphasic mixture through a pad of Celite. This removes gelatinous aluminum hydroxides that stabilize the emulsion.

Advanced Workflow: The "High-Yield" Protocol

Pre-requisites: Flame-dried glassware, inert atmosphere (


 or Ar).[1]

Step 1: Acylium Ion Generation

  • Suspend

    
     (1.3 eq, 17.3 g for 100 mmol scale) in dry DCM (100 mL) at 0°C.
    
  • Add Heptanoyl Chloride (1.0 eq, 14.8 g) dropwise over 15 minutes.

  • Observation: The solid will dissolve/shift, evolving mild HCl gas (use a scrubber).[1] Stir for 20 mins to ensure complete formation of the acylium complex.

Step 2: The Coupling

  • Add Ethylbenzene (1.1 eq, 11.7 g) dropwise over 30 minutes, maintaining temperature <5°C.

  • Why: Low temperature favors the kinetic para product.

  • Allow to warm to Room Temperature (25°C) and stir for 4 hours.

  • Check: Run TLC.[1] If SM remains, reflux gently (40°C) for 1 hour.

Step 3: The Quench & Isolation

  • Pour the reaction mixture slowly into a beaker containing Ice (200g) + Conc. HCl (20 mL) .

  • Stir vigorously until the organic layer is clear (yellow/orange) and the aqueous layer is transparent.

  • Separate layers.[1] Extract aqueous layer 2x with DCM.

  • Wash combined organics: 1x Water, 1x 1M NaOH (removes unreacted acid), 1x Brine.[1]

  • Dry (

    
    ), Filter, and Concentrate.[1]
    

Step 4: Purification

  • Vacuum Distillation: The most effective method. p-Ethylheptanophenone has a high boiling point.[1] Ensure high vacuum (<1 mmHg).

  • Recrystallization: If the product solidifies (low MP), recrystallize from cold Hexane/Ethanol (9:1).[1]

Interactive Troubleshooting Logic

Use this decision tree to diagnose synthesis failures during your experiment.

Troubleshooting Start Start: Low Yield or Impurity? CheckSM Is Starting Material (SM) left on TLC? Start->CheckSM CheckCat Did you use >1.2 eq AlCl3? CheckSM->CheckCat Yes (Incomplete) CheckIso Is the impurity an Isomer (Ortho)? CheckSM->CheckIso No (Wrong Product) CheckMoisture Was AlCl3 fuming/yellow? CheckCat->CheckMoisture Yes AddCat Action: Add 0.5 eq fresh AlCl3 & Reflux 1hr CheckCat->AddCat No (Used 1.0 eq) CheckMoisture->AddCat Yes (Good Cat) CheckMoisture->AddCat No (White/Clumpy = Dead) TempControl Action: Repeat with slower addition at 0°C or -10°C CheckIso->TempControl Yes CheckDealkyl Is impurity Benzene or Diethylbenzene? CheckIso->CheckDealkyl No MildCond Cause: Transalkylation. Action: Lower Temp, reduce reaction time. CheckDealkyl->MildCond Yes

Figure 2: Diagnostic flow for identifying yield loss mechanisms.

References

  • Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on Acylation mechanics and solvent effects).

  • Mahato, P., et al. (2015). "Synthesis and Characterization of 4-Ethylbenzophenone." Oregon State University Digital Collections.[1] Link (Demonstrates the specific challenges of ethylbenzene acylation and isomer distribution).

  • Gore, P. H. (1955).[1] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229–281.[3] Link (Authoritative review on solvent effects and reversibility).[1][3]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[1] (Source for stoichiometric requirements of Lewis Acids in acylation).

Sources

Purification of 4'-Ethylheptanophenone by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An essential, yet often challenging, aspect of synthetic chemistry is the purification of the desired product from a crude reaction mixture. This guide provides a comprehensive technical support center for the purification of 4'-Ethylheptanophenone by column chromatography. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the underlying scientific principles to empower researchers to troubleshoot and optimize their separations effectively.

Understanding 4'-Ethylheptanophenone

4'-Ethylheptanophenone is a ketone with a molecular formula of C15H22O. Its structure consists of a heptanoyl group attached to an ethylbenzene ring. With a calculated XLogP3 value of approximately 4.5, it is a relatively nonpolar compound, though the ketone group provides a site for polar interactions. This balance of polarity is key to designing an effective chromatographic separation.

Frequently Asked Questions (FAQs)

Method Development

Q1: What is the best stationary phase for purifying 4'-Ethylheptanophenone?

For a compound of moderate polarity like 4'-Ethylheptanophenone, normal-phase chromatography using silica gel (SiO2) is the most common and effective choice.[1][2] Silica gel is a highly polar stationary phase due to the presence of surface silanol groups (-SiOH), which can interact with polar functional groups like the ketone in your compound through hydrogen bonding.[3] Alumina can also be used, but silica gel generally provides better resolution for ketones.[4]

Q2: How do I select the right mobile phase (eluent)?

The mobile phase in normal-phase chromatography should be significantly less polar than the stationary phase.[1] For 4'-Ethylheptanophenone, a binary mixture of a nonpolar solvent and a slightly more polar solvent is ideal.[5]

  • Nonpolar component: Hexane or petroleum ether are excellent choices.[5]

  • Polar component: Ethyl acetate or diethyl ether are commonly used to increase the polarity of the mobile phase and elute the compound.[5]

The optimal ratio of these solvents is determined using Thin Layer Chromatography (TLC).

Q3: How do I use Thin Layer Chromatography (TLC) to find the best solvent system?

TLC is a crucial preliminary step to quickly determine the ideal mobile phase for your column.[1]

  • Dissolve a small amount of your crude 4'-Ethylheptanophenone mixture in a volatile solvent.

  • Spot the mixture onto a silica gel TLC plate.

  • Develop the plate in a chamber containing a test solvent system (e.g., 95:5 hexane:ethyl acetate).

  • The goal is to find a solvent system where the 4'-Ethylheptanophenone spot has a retardation factor (Rf) of approximately 0.2-0.4 .[7] A lower Rf indicates stronger interaction with the silica and slower elution, while a higher Rf suggests weaker interaction and faster elution.

The table below provides a starting point for mobile phase selection based on TLC results.

Observed Rf of 4'-Ethylheptanophenone in TLC Action for Column Chromatography Example Solvent Adjustment
< 0.1 (at the baseline) Increase the polarity of the mobile phase.Move from 95:5 Hexane:EtOAc to 90:10 Hexane:EtOAc.
0.2 - 0.4 (ideal range) This is a good starting point for your column.Use the same solvent system for the column.
> 0.6 (near the solvent front) Decrease the polarity of the mobile phase.Move from 90:10 Hexane:EtOAc to 98:2 Hexane:EtOAc.
Column Preparation and Sample Loading

Q4: What is the correct way to pack a chromatography column?

Proper column packing is critical to achieving good separation. An improperly packed column can lead to issues like channeling and band broadening, which result in poor resolution.

There are two main methods for packing a silica gel column:

  • Dry Packing: The dry silica gel is poured into the column and then the mobile phase is passed through to equilibrate it. This method is quick but can sometimes trap air bubbles.

  • Slurry Packing: The silica gel is mixed with the mobile phase to create a slurry, which is then poured into the column.[8] This method is generally preferred as it minimizes the risk of air bubbles and cracks in the stationary phase.

Q5: How much crude material can I load onto my column?

The amount of crude material you can purify depends on the difficulty of the separation and the size of your column. A general rule of thumb for a moderately difficult separation is a sample load of 1-2% of the mass of the silica gel .[9] For example, on a column packed with 100 g of silica gel, you can load 1-2 g of your crude 4'-Ethylheptanophenone mixture. Overloading the column will lead to poor separation.[9]

Q6: Should I use wet or dry loading?

The choice between wet and dry loading depends on the solubility of your sample.

  • Wet Loading: The crude sample is dissolved in a minimal amount of the mobile phase and carefully added to the top of the column.[1] This is suitable for samples that are readily soluble in the eluent.

  • Dry Loading: The crude sample is dissolved in a volatile solvent, mixed with a small amount of silica gel, and the solvent is removed under reduced pressure.[7] The resulting free-flowing powder is then added to the top of the column. This method is ideal for samples that are not very soluble in the mobile phase and can often lead to better resolution.[10]

Troubleshooting Guide

Q: My 4'-Ethylheptanophenone is not coming off the column. What should I do?

A: This usually indicates that the mobile phase is not polar enough to elute your compound.

  • Solution: Gradually increase the polarity of your mobile phase. For example, if you are using 95:5 hexane:ethyl acetate, switch to 90:10, then 80:20, and so on. This is known as a gradient elution .[7] Be aware that using more than 10% methanol in dichloromethane can start to dissolve the silica gel.[5] It's also possible the compound decomposed on the column.[11]

Q: My 4'-Ethylheptanophenone is eluting too quickly with the solvent front. How can I fix this?

A: This means your mobile phase is too polar.

  • Solution: Decrease the polarity of your eluent. If you started with 80:20 hexane:ethyl acetate, try 90:10 or 95:5.

Q: The separation between my product and impurities is poor, and the fractions are mixed.

A: This can be caused by several factors:

  • Improper mobile phase: Your solvent system may not be selective enough. Try a different solvent system. For example, if you are using hexane/ethyl acetate, try switching to hexane/diethyl ether or dichloromethane/hexane.

  • Column overloading: You may have loaded too much crude material. Reduce the sample load on your next attempt.

  • Poorly packed column: Channeling or cracks in the silica bed can lead to poor separation. Repack the column carefully.

  • Compound degradation: Your compound might be degrading on the silica gel.[11] You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.

Q: My purified 4'-Ethylheptanophenone shows peak tailing in the chromatogram.

A: Peak tailing for ketones on silica gel can be caused by strong interactions with the acidic silanol groups on the silica surface.[4]

  • Solution: Add a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase.[4][5] This will neutralize the acidic sites on the silica gel and improve the peak shape.

Q: I suspect my 4'-Ethylheptanophenone is decomposing on the silica gel. What can I do?

A: Some compounds are sensitive to the acidic nature of silica gel.[7]

  • Solution 1: Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[7]

  • Solution 2: Consider using a different stationary phase, such as neutral alumina, which is less acidic.[4]

Visualizing the Workflow

General Purification Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Find optimal solvent system) Pack 2. Pack Column (Slurry packing preferred) TLC->Pack Load 3. Load Sample (Wet or dry loading) Pack->Load Elute 4. Elute Column (Isocratic or gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure_Product Evaporate->Pure_Product Pure 4'-Ethylheptanophenone

Caption: Workflow for the purification of 4'-Ethylheptanophenone.

Troubleshooting Decision Tree

G Start Problem with Purification PoorSep Poor Separation Start->PoorSep NoElution Compound Not Eluting Start->NoElution Tailing Peak Tailing Start->Tailing Overload Overload PoorSep->Overload Overloaded? IncreasePolarity IncreasePolarity NoElution->IncreasePolarity Increase Mobile Phase Polarity AddModifier AddModifier Tailing->AddModifier Add Triethylamine (0.1-1%) to Eluent ReduceLoad Reduce Sample Load Overload->ReduceLoad Yes ChangeSolvent Change Solvent System or Repack Column Overload->ChangeSolvent No

Caption: Decision tree for troubleshooting common purification issues.

Detailed Experimental Protocol

Objective: To purify crude 4'-Ethylheptanophenone using flash column chromatography.

Materials:

  • Crude 4'-Ethylheptanophenone

  • Silica gel (60-120 mesh)[8]

  • Hexane

  • Ethyl acetate

  • Glass column with stopcock

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Method Development (TLC):

    • Determine the optimal mobile phase composition (e.g., 95:5 Hexane:Ethyl Acetate) that provides an Rf value of 0.2-0.4 for 4'-Ethylheptanophenone.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the silica.

    • Add a protective layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude 4'-Ethylheptanophenone (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (e.g., 2-3 g) to this solution.

    • Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle air pressure (for flash chromatography) to push the solvent through the column.[1]

    • Begin collecting fractions in numbered test tubes.

    • Maintain a constant flow rate and never let the column run dry.

  • Analysis of Fractions:

    • Monitor the elution of your compound by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in your chosen solvent system and visualize under a UV lamp.

    • Identify the fractions containing the pure 4'-Ethylheptanophenone.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 4'-Ethylheptanophenone.

References

  • The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography.
  • Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography.
  • Benchchem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • Columbia University. (n.d.). Column chromatography.
  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory.
  • King Group. (n.d.). Successful Flash Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • ThatChemist. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography) [Video]. YouTube.
  • Biotage. (2023, January 24). What is the maximum flash column sample load volume?.
  • Biotage. (2023, January 23). Pushing flash column chromatography loading limits.
  • Teledyne ISCO. (n.d.). Sample Loading Techniques for Large Scale Flash Chromatography.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.

Sources

Technical Support Center: Separation of Ethylheptanophenone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic & Triage: Understanding Your Mixture

Before initiating separation, it is critical to understand the thermodynamic and kinetic landscape of your specific isomer mixture. Ethylheptanophenone consists of an ethyl-substituted benzene ring acylated with a heptanoyl chain.

The synthesis—typically the Friedel-Crafts acylation of ethylbenzene with heptanoyl chloride—yields a mixture dominated by the para (4-isomer) due to steric hindrance, with a significant minority of the ortho (2-isomer) .

Thermodynamic Profile
PropertyOrtho-EthylheptanophenonePara-EthylheptanophenoneSeparation Implication
Boiling Point Lower (Relative)Higher (Relative)Distillation is viable for enrichment but rarely for >98% purity due to close proximity (

BP < 10°C).
Melting Point Very Low (Oil)Moderate (Low-melting solid)Crystallization is the primary mechanism for isolating high-purity para isomer.
Polarity Lower (Shielded Carbonyl)Higher (Exposed Carbonyl)Chromatographic separation requires specific stationary phases (e.g., Biphenyl or PFP).
Solubility High in non-polar solventsLower in cold non-polar solventsDifferential solubility drives the crystallization logic.

Decision Matrix: Selecting Your Protocol

Do not apply a "one-size-fits-all" approach. Use the logic flow below to determine the correct workflow for your scale and purity needs.

SeparationLogic Start Start: Crude Reaction Mixture ScaleCheck Scale of Operation? Start->ScaleCheck Bulk Bulk (>100g) ScaleCheck->Bulk Production Analytical Analytical/Small (<5g) ScaleCheck->Analytical R&D Distillation Vacuum Distillation (Remove tars/catalyst) Bulk->Distillation Chromatography Flash/Prep HPLC (Stationary Phase: Biphenyl) Analytical->Chromatography Crystallization Low-Temp Crystallization (Target: Para Isomer) Distillation->Crystallization PurityCheck Purity Requirement? Crystallization->PurityCheck Final Product Final Product Chromatography->Final Product Recrystallize Recrystallize (Solvent: Hexane/EtOH) PurityCheck->Recrystallize Need >99% PurityCheck->Final Product Need >95%

Figure 1: Decision matrix for selecting the optimal separation pathway based on scale and purity requirements.

Protocol A: Bulk Separation (Distillation + Crystallization)

Target Audience: Process Chemists, Scale-up Engineers. Objective: Isolate Para-isomer >98% purity from crude reaction mass.

Phase 1: Vacuum Distillation (Enrichment)

The ortho isomer has a slightly lower boiling point because the steric bulk of the adjacent ethyl and heptanoyl groups prevents efficient intermolecular stacking (Van der Waals interactions).

  • Setup: Use a fractional distillation column (Vigreux or packed column) with high vacuum capability (<5 mmHg).

  • Procedure:

    • Strip solvent (DCM or similar) at mild vacuum.

    • Apply high vacuum. The first fraction is typically unreacted ethylbenzene.

    • Ortho-Cut: Collect the fore-run. The temperature will plateau slightly lower than the main fraction.

    • Para-Cut: Collect the main fraction.

  • Stop Condition: Do not distill to dryness; the residue (tars/aluminum salts) can degrade the product.

Phase 2: Low-Temperature Crystallization (Purification)

The para isomer possesses a symmetry that allows it to pack into a crystal lattice, whereas the ortho isomer remains an oil (eutectic impurity).

Reagents:

  • Solvent: n-Hexane or Methanol/Ethanol (90:10 mix).

  • Cooling Bath: Dry ice/Acetone or Cryostat (-20°C).

Step-by-Step:

  • Dissolution: Dissolve the distilled "Para-Cut" oil in the minimum amount of warm solvent (approx. 1:1 to 1:2 ratio w/v).

  • Nucleation: Allow the solution to cool slowly to room temperature with gentle stirring.

  • Deep Cooling: Transfer to a -20°C environment. Hold for 4–12 hours.

    • Troubleshooting: If the solution turns into a viscous gel ("oiling out"), re-warm and add a seed crystal of pure para-ethylheptanophenone. If no seed is available, scratch the glass side to induce nucleation.

  • Filtration: Rapidly filter the cold slurry through a chilled Buchner funnel.

  • Wash: Wash the cake immediately with extremely cold (-70°C) solvent.

    • Why? The ortho isomer is highly soluble in the mother liquor. Washing removes the surface film of ortho-rich oil.

Protocol B: Chromatographic Separation (High Purity/Analytical)

Target Audience: Analytical Chemists, Med-Chem Researchers. Objective: Complete resolution of Ortho/Para isomers for analysis or bio-assay.

Standard C18 columns often fail to resolve positional isomers of alkyl-aryl ketones due to similar hydrophobicity. You must exploit


 interactions .
Recommended Method (HPLC/UHPLC)
ParameterSpecificationRationale
Column Biphenyl or PFP (Pentafluorophenyl) Biphenyl phases interact strongly with the

-electrons of the benzene ring. The steric bulk of the ortho group disrupts this interaction, causing it to elute earlier than the flat, accessible para isomer.
Mobile Phase A Water + 0.1% Formic AcidProtonation ensures neutral species (though ketones are generally neutral).
Mobile Phase B Acetonitrile or MethanolACN usually provides sharper peaks for aromatic ketones.
Gradient Isocratic hold (e.g., 60% B) or shallow gradientIsomers need time to interact differentially with the stationary phase.
Detection UV @ 254 nmThe aromatic ketone chromophore is strong here.

Troubleshooting Tailing Peaks: If peaks tail, the ketone carbonyl might be interacting with silanols on the silica support.

  • Fix: Add 5mM Ammonium Acetate to the aqueous phase to buffer the silanols.

Troubleshooting & FAQs

Q1: My crystallization yielded a "slush" instead of crystals. What happened?

A: This is "oiling out," common with long-chain ketones like heptanophenone derivatives.

  • Cause: The solution became supersaturated with the oil phase before the crystal phase.

  • Fix:

    • Solvent Choice: Switch to a solvent with a steeper solubility curve (e.g., change from Hexane to Methanol).

    • Temperature Ramp: Cool much slower.

    • Seeding: You must seed the mixture at the cloud point.

Q2: Why is the Ortho isomer yellow while the Para is white?

A: Pure ortho-ethylheptanophenone should be colorless. The yellow color typically comes from trace oxidation products (quinones) or residual aluminum salts from the Friedel-Crafts catalyst.

  • Fix: Pass the ortho-oil through a short plug of neutral alumina or silica gel using 5% EtOAc/Hexane. This will trap the polar colored impurities.

Q3: Can I use normal phase Flash Chromatography?

A: Yes, but it is difficult.

  • Strategy: Use a very non-polar mobile phase (e.g., 100% Hexane

    
     2% EtOAc/Hexane).
    
  • Expectation: The Ortho isomer typically elutes first because the carbonyl oxygen is sterically shielded by the ethyl group and the heptyl chain, reducing its interaction with the polar silica surface. The Para isomer, with its exposed carbonyl, binds tighter.

References & Authority

  • Friedel-Crafts Acylation Mechanisms & Isomer Distribution

    • Source: Master Organic Chemistry. "Friedel-Crafts Acylation and Alkylation."

    • Relevance: Establishes the mechanistic basis for the ortho/para mixture and the role of steric hindrance in yield ratios.

  • Separation of Positional Isomers (Chromatography)

    • Source: National Institutes of Health (PubMed). "Separation of ortho, meta and para isomers... using LC-ESI-MS/MS."

    • Relevance: Validates the use of Biphenyl columns for separating positional isomers of aromatic ketones/amines where C18 fails.

  • Crystallization of Aromatic Isomers

    • Source: Google Patents (US1940065A). "Separation and purification of ortho, meta and para xylene."

    • Relevance: Provides the foundational industrial logic for using low-temperature crystallization to separate para-substituted aromatics from ortho-isomers based on symmetry and melting point.

  • Boiling Point Trends in Disubstituted Benzenes

    • Source: Vedantu / CBSE Chemistry. "Boiling point of ortho vs para isomers."

    • Relevance: Explains the physical chemistry (intermolecular forces/symmetry) that dictates why para isomers generally have higher boiling/melting points, justifying the distillation/crystallization protocols.

Technical Support Center: Catalyst Deactivation in Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Heterogeneous & Homogeneous Catalyst Failure in Pharma-Grade Ketone Synthesis Audience: Senior Process Chemists, R&D Scientists, Drug Development Engineers

Introduction: The Cost of Silence

In pharmaceutical synthesis, ketones are pivotal intermediates—serving as electrophilic handles for nucleophilic addition or precursors for chiral amines. However, catalyst deactivation is rarely a sudden death; it is a silent erosion of efficiency that compromises yield, selectivity, and regulatory compliance (e.g., ICH Q3D elemental impurity limits).

This guide moves beyond generic advice. We deconstruct the physicochemical root causes of failure in three primary ketone synthesis pathways: Aerobic Alcohol Oxidation (Pd/Ru) , Friedel-Crafts Acylation (Zeolites) , and Cross-Coupling Carbonylation (Pd) .

Diagnostic Triage: Is It the Catalyst or the Chemistry?

Before altering parameters, you must isolate the failure mode. Use this logic flow to diagnose the root cause.

Diagnostic Decision Matrix

Use this workflow to determine if your catalyst is dead (poisoned/sintered) or missing (leached).

DiagnosticWorkflow Start Symptom: Loss of Conversion/Yield Check1 Step 1: Hot Filtration Test (Filter catalyst at 50% conversion) Start->Check1 Branch1 Filtrate continues reacting? Check1->Branch1 ResultLeach Issue: Metal Leaching (Homogeneous Catalysis) Branch1->ResultLeach Yes (Active Species in Solution) ResultDeact Issue: True Heterogeneous Deactivation Branch1->ResultDeact No (Reaction Stops) Check2 Step 2: Feedstock Analysis (Check S, N, P impurities) ResultDeact->Check2 Branch2 Impurities Present? Check2->Branch2 ResultPoison Mechanism: Poisoning (Irreversible Adsorption) Branch2->ResultPoison Yes (>10 ppm S/N/P) Check3 Step 3: Surface Characterization (TEM / BET / XPS) Branch2->Check3 No ResultSinter Mechanism: Sintering (Thermal Agglomeration) Check3->ResultSinter Particle Size Growth (TEM) ResultCoke Mechanism: Coking/Fouling (Pore Blockage) Check3->ResultCoke Surface Area Loss (BET)

Figure 1: Diagnostic logic flow for identifying the specific mode of catalyst failure.

Deep Dive: Mechanisms & Solutions

Mechanism A: Catalyst Poisoning (The "Silent Killer")

Context: Common in Pd/C or Ru-catalyzed aerobic oxidation of alcohols. Root Cause: Heteroatoms (Sulfur, Nitrogen, Phosphorus) possess lone pairs that form strong


-bonds with the metal's 

-orbitals. This back-donation is often stronger than the adsorption of the reactant (alcohol/oxygen), effectively "capping" the active site.
  • Sulfur (Thiols/Thioethers): Irreversible poisoning even at ppb levels.

  • Nitrogen (Amines/Pyridines): Competitive inhibition. Can sometimes be reversed by washing with acidic media.

Troubleshooting Protocol:

  • Feedstock Scrubbing: Pre-treat starting material with activated carbon or Cu-scavengers to remove trace S/N compounds.

  • Metal Loading: Increase catalyst loading slightly (sacrifice 1-2% active sites to the poison) if purification is impossible.

Mechanism B: Leaching (The "Phantom" Catalyst)

Context: Critical in Heck/Suzuki carbonylation to form ketones and aerobic oxidations. Root Cause: The "heterogeneous" catalyst (e.g., Pd/C) is actually a reservoir. The active species dissolves (leaches) into the solvent, performs the cycle, and should re-deposit. If the re-deposition fails due to solvent choice or lack of reducing potential, the metal is lost to the filtrate. Consequence: Reaction stalls; product fails elemental impurity testing (ICH Q3D).

Data: Leaching vs. Solvent Polarity

Solvent System Pd Leaching Risk Mechanism
Toluene/Hexane Low Poor solubility of Pd(II) species.
DMF/DMAc High Highly coordinating solvents stabilize soluble Pd species.

| Ethanol/Water | Moderate | Depends on pH and presence of oxidizing agents. |

Mechanism C: Coking & Pore Blockage

Context: Friedel-Crafts Acylation using Zeolites (e.g., H-Beta, ZSM-5). Root Cause:

  • Pore Blockage: Large acylating agents (e.g., long-chain acid chlorides) physically clog the zeolite channels.

  • Coking: Acidic sites catalyze the polymerization of reactants into heavy, carbonaceous "coke" that coats the surface.

Experimental Protocols: Validation & Regeneration

Protocol 1: The Sheldon Hot Filtration Test

Mandatory for validating heterogeneity. If the reaction proceeds after filtration, you have a leaching problem, not a surface deactivation problem.

  • Setup: Run the standard ketone synthesis reaction to ~50% conversion.

  • Sampling: Withdraw an aliquot of the reaction mixture at reaction temperature.

  • Filtration: Immediately filter through a 0.2 µm PTFE syringe filter (pre-heated to reaction temp to prevent precipitation) into a fresh, pre-heated reaction vessel.

  • Monitoring: Stir the filtrate under original reaction conditions for 2-4 hours.

  • Analysis:

    • Scenario A: Conversion remains constant. -> Catalyst is Heterogeneous.

    • Scenario B: Conversion increases. -> Catalyst has Leached (Homogeneous active species). [1][2]

Protocol 2: Regeneration of Coked Zeolites (Friedel-Crafts)

Applicable for H-Beta or Y-Zeolites deactivated by acylation byproducts.

  • Solvent Wash: Wash the spent catalyst with the reaction solvent (3x) followed by a polar solvent (e.g., Acetone) to remove soluble organics.

  • Drying: Dry at 120°C for 2 hours.

  • Calcination (The Critical Step):

    • Ramp rate: 2°C/min (slow ramp prevents thermal shock).

    • Target Temp: 550°C .

    • Atmosphere: Synthetic Air (Flow: 100 mL/min).

    • Duration: 6 hours.

    • Note: This burns off the carbonaceous "coke" and restores pore volume.

Visualizing the Deactivation Pathways

DeactivationMechanisms ActiveSite Active Metal Site (Pd, Ru, or Zeolite Pore) Poison Poisoning (Sulfur/Nitrogen) Poison->ActiveSite Irreversible Binding PoisonDesc Strong Chemisorption Blocks Substrate Access Poison->PoisonDesc Sinter Sintering (Thermal Growth) Sinter->ActiveSite Structural Change SinterDesc Surface Area Loss (Nanoparticle Fusion) Sinter->SinterDesc Leach Leaching (Solubilization) Leach->ActiveSite Dissolution LeachDesc Active Metal Loss to Filtrate Leach->LeachDesc Coke Coking (Polymerization) Coke->ActiveSite Physical Block CokeDesc Physical Pore Occlusion Coke->CokeDesc

Figure 2: The four cardinal modes of catalyst deactivation interacting with the active site.

FAQs: Field-Proven Solutions

Q1: My Pd/C catalyst works for the first run but fails completely on the second recycle. Why?

  • Answer: This is likely oxidation state change or pore clogging , not just poisoning. In aerobic oxidations, Pd(0) can over-oxidize to inactive Pd(II) oxide species that don't reduce back efficiently. Remedy: Try a mild hydrogen wash (H2 balloon, 30 mins) between runs to reactivate the surface, or switch to a solvent that solubilizes the specific byproducts clogging the pores.

Q2: Can I use tap water for the reaction workup?

  • Answer: Never in catalytic processes. Tap water contains trace chlorides and sulfur. Chlorides induce sintering (Ostwald ripening) of Ag and Pd nanoparticles, while sulfur poisons them. Always use HPLC-grade or Milli-Q water.

Q3: How do I distinguish between "Sintering" and "Leaching" without an electron microscope?

  • Answer: Use the Hot Filtration Test (Protocol 1). If the filtrate is inactive, it's not leaching.[3] If the recovered catalyst has the same mass but lower activity, and washing doesn't fix it, it is likely sintering (irreversible surface area loss).

References

  • Catalyst Deactivation Mechanisms in Syngas and Oxidation Processes. ResearchGate. (2025).[4] Overview of poisoning, sintering, and fouling mechanisms.[4]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions. Journal of the American Chemical Society. Detailed kinetics of Pd deactivation by nitrogen and sulfur species.

  • Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Bentham Science. Comprehensive guide on zeolite deactivation and regeneration via calcination.

  • Metallic Ion Leaching from Heterogeneous Catalysts. Royal Society of Chemistry. Protocols for detecting metal leaching in oxidation reactions.

  • Direct Observation of Palladium Leaching from Pd/C. ACS Omega. (2023). Study on the relationship between solvent choice, hydrogen presence, and Pd leaching rates.

Sources

Technical Support Center: Crystallization of 1-(4-Ethylphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the crystallization of 1-(4-ethylphenyl)heptan-1-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound and aiming to achieve high purity through crystallization. Below, you will find a curated collection of troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of 1-(4-ethylphenyl)heptan-1-one. Each problem is followed by a diagnosis of potential causes and a step-by-step resolution.

Issue 1: The compound oils out and does not form crystals.

Plausible Causes:

  • Supersaturation is too high: The concentration of the solute is significantly above the saturation point at a given temperature, leading to the formation of a liquid phase (oiling out) instead of a solid crystalline lattice.

  • Inappropriate solvent: The chosen solvent may have a boiling point that is too high, or the compound's solubility in it does not decrease sufficiently with a drop in temperature.

  • Presence of impurities: Impurities can interfere with the crystal lattice formation, promoting an amorphous or oily state.

Resolution Pathway:

  • Re-dissolve and dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the overall concentration.[1] This will lower the supersaturation level upon cooling.

  • Slow cooling is crucial: Allow the solution to cool to room temperature slowly. Rapid cooling encourages oiling out.[1] If necessary, insulate the flask to prolong the cooling period.

  • Introduce a seed crystal: If available, add a tiny crystal of pure 1-(4-ethylphenyl)heptan-1-one to the slightly cooled, saturated solution. This provides a template for crystal growth.[1]

  • Scratching technique: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[1] The microscopic scratches on the glass can provide nucleation sites for crystal formation.

  • Re-evaluate your solvent choice: If oiling out persists, a different solvent or a solvent mixture may be necessary. A good starting point for ketones is often a solvent with a similar functional group, such as acetone, or a mixture like n-hexane/acetone.[2][3]

Issue 2: No crystals form, even after the solution has cooled completely.

Plausible Causes:

  • Insufficient supersaturation: The solution is not saturated enough at the lower temperature for crystals to form.

  • High solubility at low temperatures: The compound remains highly soluble in the chosen solvent even at reduced temperatures.

  • Nucleation barrier: The energy barrier for the initial formation of crystal nuclei has not been overcome.

Resolution Pathway:

  • Concentrate the solution: If too much solvent was used, gently heat the solution to evaporate a portion of the solvent.[1] Allow it to cool again and observe for crystal formation.

  • Induce nucleation:

    • Seed crystals: As mentioned previously, adding a seed crystal is a highly effective method.[1]

    • Scratching: Use a glass rod to scratch the inner surface of the flask.[1]

  • Lower the temperature further: If crystals do not form at room temperature, try placing the flask in an ice bath or a refrigerator.

  • Consider an anti-solvent: If the compound is soluble in a particular solvent, you can add a miscible "anti-solvent" in which the compound is insoluble. This will drastically reduce the overall solubility and induce crystallization.[4] Add the anti-solvent dropwise to the dissolved compound until the solution becomes slightly cloudy, then gently heat until it is clear again before allowing it to cool slowly.

Issue 3: The resulting crystals are very small or appear as a powder.

Plausible Causes:

  • Rapid crystallization: The solution cooled too quickly, leading to the rapid formation of many small nuclei instead of the slow growth of larger crystals.[1]

  • High degree of supersaturation: A very high concentration of the solute can lead to rapid precipitation.

Resolution Pathway:

  • Re-crystallize with a slower cooling rate: Re-dissolve the crystals in the minimum amount of hot solvent. Ensure the flask is well-insulated to allow for very slow cooling.

  • Use a solvent with a lower temperature coefficient of solubility: This means the solubility does not change as dramatically with temperature, which can promote slower, more controlled crystal growth.

  • Reduce the initial concentration: Start with a slightly more dilute solution to slow down the crystallization process.[1]

Issue 4: The crystals are discolored or appear impure.

Plausible Causes:

  • Colored impurities: The starting material contains colored impurities that have co-crystallized with the product.

  • Degradation of the compound: The compound may be degrading at the boiling point of the solvent.

Resolution Pathway:

  • Use activated carbon: Add a small amount of activated carbon to the hot solution before filtration.[5] The activated carbon will adsorb many colored impurities. Be cautious not to add too much, as it can also adsorb the desired compound.

  • Hot filtration: After treatment with activated carbon, perform a hot gravity filtration to remove the carbon and any other insoluble impurities.[6]

  • Choose a lower-boiling solvent: If degradation is suspected, select a solvent with a lower boiling point for the recrystallization.

  • Multiple recrystallizations: It may be necessary to perform a second recrystallization to achieve the desired level of purity.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 1-(4-ethylphenyl)heptan-1-one to consider for crystallization?

Q2: Which solvents are a good starting point for the crystallization of this compound?

A good rule of thumb is to use a solvent with a similar polarity to the compound.[2][3] For an aromatic ketone like 1-(4-ethylphenyl)heptan-1-one, good starting points would be:

  • Single solvents: Ethanol, methanol, acetone, ethyl acetate, or isopropanol.[7][11][12]

  • Solvent/anti-solvent systems: A common and effective approach is to dissolve the compound in a "good" solvent like acetone or ethyl acetate and then slowly add a "poor" solvent like hexane or water until the solution becomes turbid.[3] Heating to clarify and then slow cooling can yield high-quality crystals.

Q3: How can I determine the ideal solvent for crystallization?

The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7] You can determine this experimentally on a small scale:

  • Place a small amount of your compound in a test tube.

  • Add a few drops of the solvent at room temperature. If it dissolves readily, the solvent is likely too good.[7]

  • If it doesn't dissolve at room temperature, gently heat the mixture. If it dissolves when hot, you have a potential candidate.[7]

  • Allow the solution to cool to room temperature and then in an ice bath. If a good yield of crystals forms, you have found a suitable solvent.[7]

Q4: What is the purpose of a "hot filtration" step?

Hot filtration is used to remove insoluble impurities from a hot, saturated solution before crystallization.[6] This is particularly important after using decolorizing agents like activated carbon.[5] Performing the filtration while the solution is hot prevents the desired compound from crystallizing prematurely on the filter paper.

Q5: How can I improve the yield of my crystallization?

  • Ensure complete dissolution: Make sure all of your compound is dissolved in the minimum amount of hot solvent. Any undissolved material will not be part of the recrystallized product.

  • Slow cooling: This not only improves crystal quality but can also enhance the yield by allowing for more complete crystallization.

  • Cooling to a low temperature: After slow cooling to room temperature, placing the solution in an ice bath can further decrease the solubility of the compound and increase the amount of crystals that form.

  • Minimize transfers: Each transfer of the solution can result in some loss of material.

Q6: My crystals look like needles or fine plates. Are these suitable?

While single, well-formed crystals are ideal, needles and plates can still be of high purity. However, they can be more difficult to filter and wash effectively, potentially trapping mother liquor and impurities. If the purity is not sufficient, a second recrystallization with a slower cooling rate might encourage the growth of more block-like crystals.

Section 3: Experimental Protocols & Visualizations

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 1-(4-ethylphenyl)heptan-1-one. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture gently with stirring. Continue adding the solvent in small portions until the compound just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the mixture for a few minutes.

  • (Optional) Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Solvent/Anti-Solvent Recrystallization
  • Dissolution: Dissolve the crude 1-(4-ethylphenyl)heptan-1-one in a minimal amount of a "good" solvent (e.g., acetone) at room temperature.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., n-hexane) dropwise with stirring until the solution becomes persistently cloudy.

  • Clarification: Gently heat the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Recrystallization protocol.

Visualization: Troubleshooting Crystallization Issues

Caption: A decision tree for troubleshooting common crystallization problems.

References

  • SOP: CRYSTALLIZATION. Available at: [Link]

  • Chemical Properties of Ethanone, 1-(4-ethylphenyl)- (CAS 937-30-4) - Cheméo. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • 1-(4-Ethylphenyl)ethanol | C10H14O | CID 13481016 - PubChem - NIH. Available at: [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. Available at: [Link]

  • US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid - Google Patents.
  • Guide for crystallization. Available at: [Link]

  • Solubility of 4,7-dioxo-7-(4-methylphenyl)heptanoic acid in some organic solvents. Available at: [Link]

  • Synthesis, characterization, crystal structure and Hirshfeld surface analysis of 1-(4-ethoxyphenyl)-3-(4-methylphenyl) prop-2en-1-one - ResearchGate. Available at: [Link]

  • Purification: How To - Department of Chemistry : University of Rochester. Available at: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. Available at: [Link]

  • Recrystallization - Chemistry LibreTexts. Available at: [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. Available at: [Link]

  • Advice for Crystallization - Universität Potsdam. Available at: [Link]

  • Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. Available at: [Link]

  • Lab Procedure: Recrystallization - LabXchange. Available at: [Link]

  • Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanol in organic solvents | Request PDF - ResearchGate. Available at: [Link]

  • Solubility behavior investigation of 1,4-cyclohexanedione in ten pure organic solvents by solubility measurement, correlation, DFT calculation and thermodynamic analysis | Request PDF - ResearchGate. Available at: [Link]

  • 1-(4-Ethylphenyl)propan-1-one | C11H14O | CID 583750 - PubChem. Available at: [Link]

  • CAS No : 937-30-4 | Product Name : 1-(4-Ethylphenyl)ethan-1-one | Pharmaffiliates. Available at: [Link]

  • Ethanone, 1-(4-ethylphenyl)- - the NIST WebBook. Available at: [Link]

Sources

Stability of 1-(4-Ethylphenyl)heptan-1-one under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(4-Ethylphenyl)heptan-1-one

Welcome to the Technical Support Hub for 1-(4-Ethylphenyl)heptan-1-one . This guide is designed for researchers encountering stability or handling issues with this specific lipophilic aromatic ketone in acidic environments.

Our protocols are derived from field-proven Friedel-Crafts acylation workflows and physical organic chemistry principles regarding alkyl phenyl ketones.

Part 1: Quick Diagnostics (FAQs)

Q1: Is 1-(4-Ethylphenyl)heptan-1-one stable in 1M HCl? A: Yes. The molecule is chemically stable in dilute mineral acids (HCl, H₂SO₄) at ambient temperatures. The ketone carbonyl is a weak base and may undergo reversible protonation, but irreversible degradation (cleavage) requires extreme conditions (superacids or high heat).

Q2: My product turned yellow after acid washing. Is it degrading? A: Likely No. Pure 1-(4-Ethylphenyl)heptan-1-one is colorless to pale yellow. A deepening yellow/orange color typically indicates trace impurities such as:

  • Diones: Oxidation byproducts if air/oxidants were present during synthesis.

  • Conjugated Oligomers: Acid-catalyzed aldol-type condensation products (rare but possible with heating).

  • Residual Aluminum Salts: Incomplete quenching of the AlCl₃ complex.

Q3: I cannot separate the organic layer during the acid quench. Why? A: The heptyl chain renders this molecule highly lipophilic (LogP ~5-6). In acidic water, it acts as a surfactant, stabilizing emulsions .

  • Immediate Fix: Add saturated NaCl (brine) to increase ionic strength or filter through a pad of Celite to break the emulsion.

Part 2: Deep Dive – Stability & Mechanisms

The Stability Matrix

The following table summarizes the stability profile of 1-(4-Ethylphenyl)heptan-1-one under various acidic regimes.

Acidic ConditionStability StatusDominant InteractionRisk Level
Dilute HCl / H₂SO₄ (RT) Stable Reversible Protonation (O-H⁺)Low
Conc. HCl / H₂SO₄ (Heat) Conditional Enolization / De-acylationMedium
Lewis Acids (AlCl₃, BF₃) Complexed Formation of Acylium/Aluminum AdductsHigh (during reaction)
Oxidizing Acids (HNO₃) Unstable Benzylic Oxidation (Ethyl group)Critical
Mechanistic Pathways in Acid

Understanding why the molecule behaves this way is crucial for troubleshooting.

  • Protonation (Reversible): In strong acid, the carbonyl oxygen accepts a proton. This activates the carbonyl carbon but does not break the C-C bonds at room temperature.

  • Enolization (The "Sneaky" Pathway): Acid catalyzes the formation of the enol form.[1][2] While the ketone is favored at equilibrium, the enol is a nucleophile.[2] If electrophiles (like Halogens or unreacted Acid Chlorides) are present, they will attack the alpha-position.

  • Deacylation (Reverse Friedel-Crafts): Under high heat and strong protonation, the acyl group can be cleaved off the benzene ring, reforming ethylbenzene.

AcidPathways Ketone 1-(4-Ethylphenyl) heptan-1-one Protonated Protonated Intermediate [R-C=OH+]-Ar Ketone->Protonated + H+ (Fast) Protonated->Ketone - H+ Enol Enol Form (Nucleophilic) Protonated->Enol Tautomerization Cleavage Deacylation Products (Ethylbenzene + Acid) Protonated->Cleavage Heat / Strong Acid (Reverse F-C) Enol->Protonated Reversible SideProducts Alpha-Substituted Impurities Enol->SideProducts + Electrophile (E+)

Figure 1: Acid-catalyzed pathways.[2] The Blue node represents the stable target. Green represents the transient reactive species. Red nodes are degradation pathways.

Part 3: Experimental Troubleshooting Protocols

Scenario A: Post-Reaction Workup (Quenching AlCl₃)

Context: You have just finished the Friedel-Crafts acylation of ethylbenzene with heptanoyl chloride. The reaction mixture contains the ketone-AlCl₃ complex.[3]

Protocol:

  • Cool Down: Chill the reaction mixture to 0°C.

  • Acid Quench: Slowly pour the mixture into a slurry of Ice + Conc. HCl .

    • Why? The HCl prevents the precipitation of aluminum hydroxide [Al(OH)₃], which forms a gelatinous mess that traps your product. It keeps aluminum in the soluble Al³⁺ form.

  • Phase Separation:

    • Issue: If an emulsion forms (common due to the heptyl chain), add Dichloromethane (DCM) to dilute the organic layer and Saturated Brine to the aqueous layer.

  • Washing:

    • Wash organic layer 2x with 1M HCl (removes residual Al salts).

    • Wash 1x with Water.

    • Wash 1x with Saturated NaHCO₃ (removes trace acid; watch for CO₂ bubbles).

Scenario B: Removing "Yellow" Impurities

Context: The product is stable, but colored impurities persist after acid washing.

Protocol:

  • Dissolve: Dissolve the crude ketone in minimal Hexane or Heptane.

  • Filter: Pass the solution through a short plug of Silica Gel .

    • Mechanism:[4][5][6][7] The non-polar ketone moves fast (high Rf), while polar acid-degradation byproducts and aluminum salts stick to the silica.

  • Concentrate: Evaporate solvent. The oil should be clear or pale yellow.

References

  • Friedel-Crafts Acyl

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Physical Properties of p-Ethylacetophenone (Analog)

    • Source: NIST Chemistry WebBook, SRD 69.[8][9] "Ethanone, 1-(4-ethylphenyl)-."[8][9][10][11][12]

    • URL:[Link]

  • Acid-Catalyzed Enoliz

    • Source: Chemistry LibreTexts. "Keto-Enol Tautomerism."[2]

    • URL:[Link]

  • Handling Lipophilic Ketones

    • Source: Organic Syntheses, Coll. Vol. 2, p. 8 (1943).
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Methodologies for the Analysis of 1-(4-Ethylphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-(4-Ethylphenyl)heptan-1-one, a long-chain alkylphenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the rationale behind method development choices, offering a practical framework for achieving optimal separation and quantification.

Introduction: The Analytical Challenge

1-(4-Ethylphenyl)heptan-1-one is a hydrophobic, neutral molecule. Its structure, characterized by a heptanoyl chain attached to an ethyl-substituted benzene ring, presents a moderate analytical challenge in reversed-phase HPLC. The primary goal is to achieve a reasonable retention time, sharp peak shape, and adequate resolution from potential impurities or related substances. The key to successful method development lies in understanding the molecule's physicochemical properties and leveraging the principles of chromatographic selectivity.

Physicochemical Properties of 1-(4-Ethylphenyl)heptan-1-one (Predicted):

PropertyPredicted ValueImplication for HPLC Method Development
LogP (Octanol-Water Partition Coefficient) ~5.5 - 6.0High hydrophobicity suggests strong retention on reversed-phase columns (e.g., C18, C8). A high percentage of organic solvent in the mobile phase will be required for elution.
pKa (Acid Dissociation Constant) Not applicable (neutral compound)No need for pH adjustment of the mobile phase to control ionization. This simplifies mobile phase preparation and improves method robustness.
UV Absorbance Maximum (λmax) ~254 nmThe substituted benzene ring provides a chromophore suitable for UV detection. A wavelength of 254 nm is a good starting point for detection.

Comparative HPLC Methodologies

We will compare two common reversed-phase HPLC approaches: a standard C18 column and a Phenyl-Hexyl column. The C18 column offers general-purpose hydrophobicity, while the Phenyl-Hexyl column provides alternative selectivity through π-π interactions with the aromatic ring of the analyte.

Experimental Workflow

The following diagram outlines the systematic approach to comparing the two proposed HPLC methods.

cluster_prep Sample & Standard Preparation cluster_method1 Method 1: C18 Column cluster_method2 Method 2: Phenyl-Hexyl Column cluster_analysis Data Analysis & Comparison prep Prepare 1 mg/mL stock solution of 1-(4-Ethylphenyl)heptan-1-one in Acetonitrile dilute Dilute to a working concentration of 0.1 mg/mL with mobile phase prep->dilute col1 Column: C18, 4.6 x 150 mm, 5 µm dilute->col1 Inject col2 Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm dilute->col2 Inject mob1 Mobile Phase: Acetonitrile/Water (85:15 v/v) col1->mob1 flow1 Flow Rate: 1.0 mL/min mob1->flow1 inj1 Injection Volume: 10 µL flow1->inj1 det1 Detection: UV at 254 nm inj1->det1 analyze Analyze Retention Time, Peak Asymmetry, and Resolution det1->analyze mob2 Mobile Phase: Acetonitrile/Water (80:20 v/v) col2->mob2 flow2 Flow Rate: 1.0 mL/min mob2->flow2 inj2 Injection Volume: 10 µL flow2->inj2 det2 Detection: UV at 254 nm inj2->det2 det2->analyze compare Compare performance of both methods analyze->compare recommend Recommend optimal method compare->recommend cluster_c18 C18 Separation Mechanism cluster_phenyl Phenyl-Hexyl Separation Mechanism analyte1 1-(4-Ethylphenyl)heptan-1-one interaction1 Hydrophobic Interaction analyte1->interaction1 Heptanoyl & Ethylphenyl groups c18 C18 Stationary Phase interaction1->c18 analyte2 1-(4-Ethylphenyl)heptan-1-one interaction2a Hydrophobic Interaction analyte2->interaction2a Heptanoyl group interaction2b π-π Interaction analyte2->interaction2b Ethylphenyl group phenyl Phenyl-Hexyl Stationary Phase interaction2a->phenyl interaction2b->phenyl

Caption: Dominant separation mechanisms on C18 and Phenyl-Hexyl columns.

Expected Performance Comparison

The following table summarizes the expected performance of the two methods. These are anticipated results based on chromatographic theory and experience with similar compounds.

ParameterMethod 1: C18 ColumnMethod 2: Phenyl-Hexyl ColumnJustification
Expected Retention Time (min) 5 - 86 - 10The π-π interactions on the Phenyl-Hexyl column may provide additional retention for the aromatic analyte, potentially leading to a longer retention time even with a slightly weaker mobile phase.
Peak Asymmetry (Tailing Factor) 1.0 - 1.21.0 - 1.2For a well-behaved neutral compound, both columns should produce symmetrical peaks.
Theoretical Plates (N) > 5000> 5000Both modern, high-quality columns are expected to provide good efficiency.
Selectivity for Aromatic Impurities ModeratePotentially HighThe Phenyl-Hexyl column's ability to engage in π-π interactions can provide unique selectivity for impurities that differ in their aromatic character, which would not be resolved on a C18 column based on hydrophobicity alone.

Conclusion and Recommendations

Both the C18 and Phenyl-Hexyl columns are viable options for the analysis of 1-(4-Ethylphenyl)heptan-1-one.

  • For routine quality control (QC) applications , where the primary goal is to quantify the main peak with a reasonable run time, the C18 method is likely sufficient. It is a robust, well-understood, and widely available column chemistry.

  • For impurity profiling and stability studies , where the separation of closely related substances is critical, the Phenyl-Hexyl method is highly recommended. Its alternative selectivity offers a higher probability of resolving aromatic impurities that might co-elute with the main peak on a C18 column.

Ultimately, the choice of method should be guided by the specific analytical objective. It is always advisable to screen both column chemistries during method development to ensure the most robust and selective method is chosen for validation and routine use.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Agilent Technologies. (2017). Phenyl-Hexyl HPLC Columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). HPLC Columns. Retrieved from [Link]

Comparative Reactivity Guide: 1-(4-Ethylphenyl)heptan-1-one vs. Acetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 1-(4-Ethylphenyl)heptan-1-one (Compound A) and the standard reference Acetophenone (Compound B). It is designed for medicinal chemists and process engineers requiring precise data on reactivity profiles, steric implications, and synthetic utility.

Executive Summary & Structural Analysis

1-(4-Ethylphenyl)heptan-1-one (hereafter 4-EPH ) represents a lipophilic, sterically congested analog of Acetophenone . While Acetophenone serves as the benchmark for aromatic ketone reactivity, 4-EPH introduces significant kinetic throttling due to the heptyl chain and electronic modulation via the para-ethyl substituent.

FeatureAcetophenone1-(4-Ethylphenyl)heptan-1-one (4-EPH)Impact on Reactivity
Structure Ph-C(=O)-CH₃(4-Et-Ph)-C(=O)-(CH₂)₅CH₃Steric & Electronic
Steric Bulk (

)
Low (Methyl)High (n-Hexyl chain)Nucleophilic Attack: 4-EPH is significantly slower.
Electronic Effect None (H)p-Ethyl (+I, Hyperconjugation)Electrophilicity: 4-EPH is slightly deactivated.
Lipophilicity (cLogP) ~1.58~5.6Solubility: 4-EPH requires non-polar solvents.
Alpha-Protons 3 (

)
2 (

)
Enolization: 4-EPH forms enolates slower; Z-enolates favored.
Structural Visualization

The following diagram illustrates the steric "cone of protection" provided by the hexyl chain in 4-EPH compared to the exposed carbonyl of acetophenone.

StericComparison cluster_legend Kinetic Consequence Aceto Acetophenone (Exposed Carbonyl) EPH 4-EPH (Shielded Carbonyl) Nu Nucleophile (Nu:) Nu->Aceto Fast Attack (k1) Low Steric Barrier Nu->EPH Slow Attack (k2) High Steric Barrier (Hexyl Chain) Description The n-hexyl chain in 4-EPH rotates to block the Bürgi-Dunitz trajectory, reducing k(obs).

Figure 1: Comparative accessibility of the carbonyl carbon. The flexible hexyl chain in 4-EPH creates a dynamic steric barrier, significantly retarding nucleophilic addition rates (


).

Detailed Reactivity Profiles

Nucleophilic Addition (Grignard & Hydride Reduction)

Theory: The rate of nucleophilic addition depends on the electrophilicity of the carbonyl carbon and the accessibility of the Bürgi-Dunitz angle (107°).

  • Acetophenone: The methyl group offers minimal hindrance. The phenyl ring allows conjugation, slightly deactivating the carbonyl compared to aliphatic ketones, but it remains highly reactive to standard nucleophiles.

  • 4-EPH:

    • Sterics: The hexyl chain (

      
      ) exerts significant steric drag. Although it is a primary alkyl chain, its conformational freedom effectively screens the carbonyl face.
      
    • Electronics: The 4-ethyl group is an electron-donating group (EDG). Through induction and hyperconjugation, it increases electron density in the phenyl ring, which is donated into the carbonyl

      
       orbital. This raises the LUMO energy, making 4-EPH a harder  electrophile than acetophenone.
      

Experimental Implication: When reacting 4-EPH with bulky nucleophiles (e.g., t-Butylmagnesium chloride), expect yields to drop or require higher temperatures/longer reaction times compared to acetophenone.

Baeyer-Villiger Oxidation (Migratory Aptitude)

This reaction converts ketones to esters using peracids (e.g., m-CPBA). The regioselectivity is determined by the group best able to stabilize the partial positive charge in the Criegee intermediate.[1]

  • General Migratory Order: Tertiary Alkyl > Cyclohexyl > Secondary Alkyl > Aryl > Primary Alkyl > Methyl.[1]

  • Acetophenone: Phenyl migrates over Methyl.[2][3]

    • Product: Phenyl acetate (

      
      ).
      
  • 4-EPH: Competition between 4-Ethylphenyl (Aryl) and n-Hexyl (Primary Alkyl).

    • Analysis: Aryl groups generally migrate better than primary alkyl groups. Furthermore, the 4-ethyl substituent stabilizes the migrating aryl cation relative to a standard phenyl group.

    • Product:4-Ethylphenyl heptanoate (

      
      ).
      
    • Note: The electron-rich nature of the 4-ethylphenyl ring makes 4-EPH react faster in Baeyer-Villiger oxidations than acetophenone, as the migrating group is more nucleophilic.

Alpha-Functionalization (Enolate Chemistry)
  • Acetophenone: Forms a kinetic enolate at the methyl position. Aldol condensations are rapid (e.g., Chalcone synthesis).

  • 4-EPH:

    • Deprotonation occurs at the methylene (

      
      -CH
      
      
      
      ).
    • Stereoselectivity: Formation of the E- or Z-enolate becomes a factor. Use of bulky bases (LDA) at -78°C typically favors the kinetic E-enolate (trans to the phenyl ring) to minimize steric clash with the hexyl chain.

    • Reactivity: The resulting enolate is more sterically hindered. Alkylation efficiency drops significantly if the electrophile is also hindered.

Experimental Protocols

Protocol A: Synthesis of 4-EPH (Friedel-Crafts Acylation)

This is the industry-standard method for synthesizing 4-EPH, ensuring high regioselectivity for the para isomer.

Reagents: Ethylbenzene (1.0 eq), Heptanoyl Chloride (1.1 eq), AlCl


 (1.2 eq), DCM (Solvent).
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Maintain inert atmosphere (N

    
    ).
    
  • Solvation: Dissolve AlCl

    
     (16.0 g, 120 mmol) in dry DCM (100 mL) at 0°C.
    
  • Acyl Chloride Addition: Add heptanoyl chloride (16.3 g, 110 mmol) dropwise over 15 mins. The solution will turn yellow/orange (formation of acylium ion).

  • Substrate Addition: Add ethylbenzene (10.6 g, 100 mmol) dropwise. Maintain temperature < 5°C to prevent poly-acylation or isomerization.

  • Reaction: Warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane/EtOAc 9:1). 4-EPH R

    
    
    
    
    
    0.6; Ethylbenzene R
    
    
    
    
    0.9.
  • Quench: Pour mixture over ice/HCl slush. Separate organic layer.

  • Purification: Wash with brine, dry over MgSO

    
    . Distill under reduced pressure or purify via silica column.
    
    • Expected Yield: 85-92%.

    • Regioselectivity:[1][4][5] >95% para (due to steric bulk of ethyl group directing away from ortho).

Protocol B: Comparative Reduction (NaBH )

Use this protocol to benchmark the reactivity difference.

Reagents: Ketone (1.0 mmol), NaBH


 (0.5 mmol), Methanol (5 mL).
  • Dissolution: Dissolve 1.0 mmol of Acetophenone in Vial A and 1.0 mmol of 4-EPH in Vial B using Methanol.

    • Note: 4-EPH may require a co-solvent (THF) for full solubility due to high LogP.

  • Addition: Add NaBH

    
     (19 mg) to both vials at 0°C.
    
  • Monitoring: Sample every 5 minutes.

    • Acetophenone:[6][7][8][9] Complete conversion typically < 10 mins.

    • 4-EPH: Complete conversion typically 30-45 mins.

  • Observation: The induction period for 4-EPH confirms the steric hindrance of the hexyl chain.

Reaction Pathway Diagram

The following graph summarizes the divergent pathways for 4-EPH based on the reagent class.

ReactionPathways Start 1-(4-Ethylphenyl)heptan-1-one (4-EPH) NaBH4 NaBH4 / MeOH (Reduction) Start->NaBH4 mCPBA m-CPBA (Baeyer-Villiger) Start->mCPBA LDA LDA / R-X (Alpha-Alkylation) Start->LDA Alcohol 1-(4-Ethylphenyl)heptan-1-ol (Slower than Acetophenone) NaBH4->Alcohol Hydride Attack Ester 4-Ethylphenyl heptanoate (Aryl Migration favored) mCPBA->Ester O-Insertion Alkylated Alpha-Substituted Ketone (Z-Enolate Intermediate) LDA->Alkylated Deprotonation & SN2

Figure 2: Divergent synthetic utility of 4-EPH. Note that Baeyer-Villiger oxidation yields the ester where the oxygen is attached to the aromatic ring, driven by the migratory aptitude of the electron-rich aryl group.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[10] (Foundational text for carbonyl addition kinetics and Bürgi-Dunitz trajectory).

  • Krow, G. R. (1993). The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Organic Reactions, 43, 251-798. Link (Authoritative source on migratory aptitudes: Aryl > Primary Alkyl).

  • Smith, M. B. (2020).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for electronic effects of alkylbenzenes in Friedel-Crafts acylation).

  • PubChem Compound Summary. (2024). 1-(4-Ethylphenyl)heptan-1-one. National Center for Biotechnology Information. Link (Source for physical property estimation and nomenclature verification).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165-195. Link (Source for

    
     values of Ethyl group: -0.15).
    

Sources

A Senior Application Scientist's Guide to Purity Validation: A Comparative Analysis of TLC for 1-(4-Ethylphenyl)heptan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and synthetic chemistry, the confirmation of a compound's purity is a cornerstone of reliable and reproducible research. This guide offers an in-depth, experience-driven comparison of Thin-Layer Chromatography (TLC) for the purity assessment of 1-(4-Ethylphenyl)heptan-1-one, a representative long-chain aromatic ketone. We will not only detail a robust TLC protocol but also juxtapose its performance against orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a holistic view for informed decision-making in your analytical workflows.

The Imperative of Purity in Synthesis: Understanding Potential Contaminants

The most probable synthetic route to 1-(4-Ethylphenyl)heptan-1-one is the Friedel-Crafts acylation of ethylbenzene with heptanoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2][3] This classic electrophilic aromatic substitution, while effective, can introduce several impurities that necessitate rigorous analytical validation.[1]

Potential Impurities in the Synthesis of 1-(4-Ethylphenyl)heptan-1-one:

  • Unreacted Starting Materials: Residual ethylbenzene and heptanoyl chloride.

  • Polysubstituted Byproducts: Di-acylated products where a second heptanoyl group is added to the aromatic ring.

  • Isomeric Products: Although the ethyl group is an ortho-, para-director, trace amounts of the ortho-acylated isomer may form.

  • Hydrolysis Products: Heptanoic acid, resulting from the reaction of heptanoyl chloride with any moisture present.

A reliable analytical method must be capable of resolving the target compound from these potential contaminants.

At-a-Glance Comparison: TLC vs. HPLC vs. GC-MS for Aromatic Ketone Analysis

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on differential partitioning between a solid stationary phase and a liquid mobile phase.High-resolution separation based on partitioning between a liquid mobile phase and a solid stationary phase within a packed column.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.
Speed Rapid (15-30 minutes per sample)Slower (5-30 minutes per sample, plus system setup and equilibration)Moderate (10-40 minutes per sample, with potential for longer run times)
Cost Low (minimal equipment and solvent usage)High (expensive instrumentation, columns, and high-purity solvents)High (very expensive and complex instrumentation)
Resolution LowerHighVery High
Quantification Semi-quantitative at bestHighly quantitativeHighly quantitative
Throughput High (multiple samples can be run on a single plate)Moderate (typically one sample at a time, though autosamplers increase throughput)Moderate (one sample at a time)
Ease of Use Simple and straightforwardRequires significant training and expertiseRequires advanced training and expertise

Experimental Protocols: A Self-Validating Approach

Protocol 1: Validating Purity of 1-(4-Ethylphenyl)heptan-1-one using TLC

This protocol is designed to be a self-validating system, where the choice of solvent system and visualization techniques are rationalized to ensure the detection of a wide range of potential impurities.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chamber

  • Capillary spotters

  • UV lamp (254 nm and 365 nm)

  • Staining jar

  • Heat gun

  • Sample of 1-(4-Ethylphenyl)heptan-1-one

  • Reference standards (if available) of ethylbenzene and heptanoic acid

  • Solvents: Hexane, Ethyl Acetate (analytical grade)

  • Visualization Reagents:

    • 2,4-Dinitrophenylhydrazine (DNPH) stain: 0.4 g of 2,4-DNPH in 100 mL of 2N hydrochloric acid.[4]

    • p-Anisaldehyde stain: To 135 mL of absolute ethanol, add 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.[5]

Methodology:

  • Sample Preparation: Prepare a ~1% solution (w/v) of the 1-(4-Ethylphenyl)heptan-1-one sample in a volatile solvent like ethyl acetate. If available, prepare similar solutions of the starting materials (ethylbenzene, heptanoic acid).

  • TLC Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the spotting lanes for the sample, and co-spots if using reference standards.

  • Spotting: Using a capillary spotter, apply a small spot of the sample solution to its designated lane on the baseline. For the co-spot lane, apply the sample and the reference standard(s) on top of each other.

  • Developing the Chromatogram:

    • Prepare the mobile phase: A starting point for a non-polar compound like 1-(4-Ethylphenyl)heptan-1-one is a mixture of hexane and ethyl acetate. A ratio of 9:1 (Hexane:Ethyl Acetate) is a good initial trial.

    • Pour a small amount of the mobile phase into the developing chamber, ensuring the solvent level is below the baseline on the TLC plate. Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.

    • Carefully place the spotted TLC plate into the chamber and close the lid.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

    • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.

  • Visualization:

    • UV Light: View the dried plate under a UV lamp at 254 nm. Aromatic compounds will appear as dark spots against a fluorescent background.[6] Circle any visible spots with a pencil.

    • DNPH Staining: Immerse the plate in the DNPH staining solution. Aldehydes and ketones will react to form yellow-to-red spots.[4] This is a specific stain for the carbonyl group in the product and any unreacted carbonyl-containing impurities.

    • p-Anisaldehyde Staining: Dip the plate into the p-anisaldehyde stain, wipe off the excess, and gently heat with a heat gun.[7] This stain is excellent for visualizing a wide range of functional groups, and different compounds can produce distinct colors, aiding in differentiation.[5]

Interpreting the Results:

A pure sample of 1-(4-Ethylphenyl)heptan-1-one should show a single, well-defined spot. The presence of additional spots indicates impurities. The Retention Factor (Rƒ) for each spot can be calculated as:

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Different compounds will have different Rƒ values. By comparing the Rƒ values of any impurity spots to those of the starting material reference standards, you can tentatively identify them. The co-spot lane helps to confirm these identifications.

Logical Workflow for TLC Purity Validation

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Interpretation prep_sample Sample Preparation (~1% solution) spotting Spotting (Sample & Co-spot) prep_sample->spotting prep_plate TLC Plate Preparation (Baseline) prep_plate->spotting prep_mobile Mobile Phase Selection (e.g., 9:1 Hexane:EtOAc) development Chromatogram Development prep_mobile->development spotting->development visualization Visualization (UV, DNPH, p-Anisaldehyde) development->visualization calculation Rƒ Calculation visualization->calculation interpretation Purity Assessment calculation->interpretation Purity_Validation_Flow start Synthesized 1-(4-Ethylphenyl)heptan-1-one tlc_analysis Perform TLC Analysis start->tlc_analysis single_spot Single Spot Observed? tlc_analysis->single_spot multiple_spots Multiple Spots Observed single_spot->multiple_spots No pure_product Product is Likely Pure single_spot->pure_product Yes hplc_gcms Proceed with HPLC or GC-MS for Quantification & Identification multiple_spots->hplc_gcms further_purification Further Purification Required hplc_gcms->further_purification

Sources

Reference Standards for 1-(4-Ethylphenyl)heptan-1-one Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of reference standard strategies for the identification of 1-(4-Ethylphenyl)heptan-1-one (also known as 4'-Ethylheptanophenone). This compound, structurally significant in the synthesis of liquid crystals and functional organic materials, presents specific analytical challenges due to its lipophilicity and structural homology with other alkyl-aryl ketones.[1]

Executive Summary & Technical Context

1-(4-Ethylphenyl)heptan-1-one (


, MW 218.33  g/mol ) is a long-chain aryl ketone.[1] Accurate identification requires distinguishing it from lower homologues (e.g., 4'-ethylpropiophenone) and structural isomers (e.g., 4-propylhexanophenone).[1]

This guide compares the performance of three distinct classes of reference standards used for its identification:

  • Primary Certified Reference Materials (CRMs) : The gold standard for quantitative accuracy and traceability.[1]

  • Analytical Grade Standards : High-purity commercial standards suitable for qualitative retention time (RT) matching.[1]

  • Homologue Surrogates (e.g., 4'-Ethylacetophenone) : Using Relative Retention Time (RRT) indexing when the specific standard is unavailable.[1]

Comparative Analysis of Reference Standard Classes

The following table contrasts the "performance" of these alternatives in the context of analytical rigor (E-E-A-T).

Table 1: Performance Matrix of Identification Standards
FeatureOption A: Primary CRM (ISO 17034) Option B: Analytical Standard Option C: Homologue Surrogate
Purity Confidence High (>99.5% ± 0.1%)Medium-High (>98%)N/A (Indirect Method)
Traceability SI Units (Mass Balance)Manufacturer CoALiterature / Theoretical
Identification Power Definitive (NMR/MS Match)Strong (RT/Spectrum Match)Weak (Predictive RRT)
Primary Risk Availability & CostBatch VariabilityFalse Positives (Isomer Confusion)
Suitability Pharma QC / Forensic ValidationR&D / Routine ScreeningEarly Discovery / Scoping

Scientific Integrity: Characterization & Validation Protocols

To establish a self-validating system for 1-(4-Ethylphenyl)heptan-1-one identification, one cannot rely solely on a label.[1] The following protocols define how to validate the standard itself.

Structural Validation (The "Fingerprint")

When sourcing an Analytical Standard (Option B), you must verify its identity against theoretical predictions, as library spectra for this specific homologue may be sparse.[1]

  • GC-MS Fragmentation Logic:

    • Molecular Ion (

      
      ):  m/z 218.[1]
      
    • McLafferty Rearrangement: The heptanoyl chain (

      
       tail) allows for 
      
      
      
      -hydrogen abstraction.[1]
      • Mechanism:[1][2][3] Migration of

        
        -H to the carbonyl oxygen, followed by 
        
        
        
        -cleavage.[1]
      • Diagnostic Peak:m/z 148 . (Structure: 4-Ethylacetophenone enol ion).[1] This is the base peak and distinguishes it from isomers with different ring substitutions.[1]

    • 
      -Cleavage:  Loss of the hexyl chain (
      
      
      
      , mass 85) yields the acylium ion
      
      
      .[1]
      • Diagnostic Peak:m/z 133 .

  • NMR Validation (

    
    , 500 MHz, 
    
    
    
    ):
    • Aryl Protons:

      
       ~7.9 (d, 2H, ortho to CO), 
      
      
      
      ~7.3 (d, 2H, meta to CO).[1] System: AA'BB'.[1]
    • Ethyl Group:

      
       ~2.7 (q, 2H), 
      
      
      
      ~1.25 (t, 3H).[1]
    • Heptanoyl Chain:

      • 
        -methylene (
        
        
        
        ):
        
        
        ~2.9 (t, 2H).[1] Critical for distinguishing from branched isomers.
      • Terminal methyl:

        
         ~0.88 (t, 3H).[1]
        
      • Bulk methylenes: Multiplet envelope

        
         1.2–1.7.[1]
        
Purity Assessment Protocol (Mass Balance)

For Option A (CRM) generation or Option B verification, use the Mass Balance approach to determine the "True" purity (


).[1]

[1]
  • %ORG: Organic Impurities (by HPLC-UV at 254 nm).

  • %VOL: Volatile impurities (Water by Karl Fischer + Residual Solvents by GC-HS).[1]

  • %RES: Residue on Ignition (Inorganics).[1]

  • P_{LC}: Chromatographic purity of the main peak.[1]

Expert Insight: For long-chain ketones like 1-(4-Ethylphenyl)heptan-1-one, solvent entrapment (e.g., hexane or ethyl acetate from synthesis) is a common hidden impurity that inflates HPLC purity but depresses assay value.[1] Always perform TGA or GC-HS.[1]

Experimental Workflow: Identification Strategy

The following diagram illustrates the decision matrix for selecting and validating the reference standard.

ReferenceStandardWorkflow Start Start: Identify 1-(4-Ethylphenyl)heptan-1-one CheckCRM Is Primary CRM Available? Start->CheckCRM OptionA Option A: Use CRM (Quantitation/Validation) CheckCRM->OptionA Yes OptionB Option B: Source Analytical Std CheckCRM->OptionB No Result Confirmed Identification OptionA->Result Validate Validation Protocol: 1. GC-MS (m/z 148, 133) 2. H-NMR (AA'BB' System) 3. Purity (HPLC >98%) OptionB->Validate OptionC Option C: Homologue Surrogate (Use 4'-Ethylpropiophenone) Validate->OptionC Fail/Unavailable Validate->Result Pass CalcRRT Calculate RRT: Target RT = RT(Surrogate) * k (k derived from Kovats Index) OptionC->CalcRRT CalcRRT->Result Presumptive ID

Figure 1: Decision tree for selecting the appropriate reference standard class based on availability and analytical rigor.

Detailed Experimental Protocols

Protocol A: GC-MS Identification (Self-Validating)
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: HP-5ms (30m x 0.25mm x 0.25µm).[1]

  • Inlet: 250°C, Split 20:1.

  • Oven: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • Acceptance Criteria (Option B vs C):

    • Analytical Standard (Option B): Retention time must match standard ±0.05 min. Mass spectrum match factor >900.[1]

    • Surrogate (Option C): Use Kovats Retention Index (RI) .[1]

      • Calculate RI of unknown.[1]

      • Predicted RI for 1-(4-Ethylphenyl)heptan-1-one

        
         1850–1900 on HP-5.[1]
        
      • Compare to RI of 4'-Ethylpropiophenone (

        
         1450) + 
        
        
        
        (carbon number difference).[1] Note: This is an approximation; aromatic ketone increments vary.
Protocol B: Synthesis of In-House Standard (If Commercial Unavailable)

If Option A and B are unavailable, a researcher must synthesize the standard to create a "Primary Standard Candidate."[1]

  • Reaction: Friedel-Crafts acylation of Ethylbenzene with Heptanoyl Chloride using

    
    .[1]
    
  • Purification: Fractional distillation followed by recrystallization (if solid) or column chromatography (Hexane/EtOAc).[1]

  • Characterization: Must follow Section 3.2 (Mass Balance) to establish purity before use as a reference.

References

  • National Institute of Standards and Technology (NIST) .[1] Standard Reference Materials (SRM) Definitions and Validity. NIST.gov.[1] Available at: [Link][1]

  • International Organization for Standardization . ISO 17034:2016 General requirements for the competence of reference material producers. ISO.org.[1] Available at: [Link][1]

  • PubChem . 1-(4-Ethylphenyl)ethan-1-one (Homologue Reference Data). National Library of Medicine.[1] Available at: [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (McLafferty Rearrangement Mechanisms).[1] Wiley.[1][4]

  • European Medicines Agency (EMA) .[1] Guideline on the validation of analytical procedures. EMA.[1] Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.